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  • Product: 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone
  • CAS: 338774-60-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

Executive Summary The compound 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (CAS: 338774-60-0) represents a highly functionalized derivative of the quinoxalin-2(1H)-one scaffold, a privileged structure in both organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (CAS: 338774-60-0) represents a highly functionalized derivative of the quinoxalin-2(1H)-one scaffold, a privileged structure in both organic synthesis and medicinal chemistry[1]. Characterized by its nitrogen-fused heteroarene core, the presence of a methyl group at the N1 position and a dimethylamino group at the C3 position significantly alters its electronic distribution and steric profile. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, validated synthetic workflows, and its broader pharmacological applicability.

Physicochemical and Structural Profile

Understanding the baseline physical and chemical properties of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is critical for downstream applications, including solvent selection, chromatographic purification, and formulation.

Quantitative Data Summary

The following table synthesizes the predicted and established physicochemical parameters of the compound[2]:

PropertyValueMethod / Condition
Chemical Name 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinoneIUPAC Nomenclature
CAS Number 338774-60-0Registry Identifier
Molecular Formula C₁₁H₁₃N₃OElemental Composition
Molecular Weight 203.25 g/mol Standard Atomic Weights
Boiling Point 323.5 ± 25.0 °CPredicted
Density 1.17 ± 0.1 g/cm³Predicted
pKa 1.09 ± 0.70Predicted (Basic Nitrogen)
SMILES String O=C1N(C)C2=C(C=CC=C2)N=C1N(C)CStructural Identifier
Electronic and Structural Characteristics

Theoretical investigations utilizing Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level on quinoxalinone derivatives reveal a pronounced distinction in electron distribution between the pyrazine and benzene rings[3]. The N1-methyl group locks the molecule in the lactam (keto) form, preventing lactim-lactam tautomerization. Concurrently, the C3-dimethylamino group acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the pyrazine ring. This D-π-A (Donor-π-Acceptor) architecture facilitates intramolecular charge transfer, making the scaffold highly relevant for fluorescent probing and targeted biological interactions[3].

Synthetic Methodologies & Mechanistic Pathways

The synthesis of C3-amino substituted quinoxalinones can be achieved through two primary paradigms: traditional Nucleophilic Aromatic Substitution (S_NAr) and modern direct C-H functionalization[4].

Synthesis A 1-Methylquinoxaline- 2,3-dione B 3-Chloro-1-methyl- quinoxalin-2(1H)-one A->B POCl3, DMF (cat.) Reflux C 3-(Dimethylamino)-1-methyl- 2(1H)-quinoxalinone B->C HNMe2, EtOH SNAr D 1-Methylquinoxalin- 2(1H)-one E Direct C-H Amination (Photocatalysis) D->E HNMe2, Oxidant E->C Radical Addition

Fig 1: Synthetic pathways for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Step-by-Step Experimental Protocol: S_NAr Approach

This protocol describes a highly reliable, self-validating two-step synthesis starting from 1-methylquinoxaline-2,3-dione.

Phase 1: Chlorination via Vilsmeier-Type Activation
  • Rationale : The C3-carbonyl of the dione must be converted into a highly electrophilic leaving group. Phosphorus oxychloride (POCl₃) achieves this by forming a reactive imidoyl chloride intermediate.

  • Reagent Assembly : Suspend 1-methylquinoxaline-2,3-dione (1.0 eq) in neat POCl₃ (10.0 eq).

  • Catalysis : Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.1 eq). Causality: DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent in situ, which significantly lowers the activation energy for the chlorination of the lactam carbonyl.

  • Reaction Execution : Heat the mixture to reflux (100 °C) under an inert argon atmosphere for 4 hours.

  • Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot disappears and a higher-running spot (less polar intermediate) dominates.

  • Quenching & Isolation : Cool the flask to room temperature and carefully drip the mixture over vigorously stirred crushed ice. Causality: The hydrolysis of excess POCl₃ is violently exothermic; the ice bath prevents thermal degradation and unwanted hydrolysis of the newly formed C-Cl bond. Extract the aqueous layer with dichloromethane (DCM, 3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-chloro-1-methylquinoxalin-2(1H)-one .

Phase 2: Nucleophilic Aromatic Substitution (S_NAr)
  • Rationale : The C3 position of the intermediate is highly electron-deficient due to the adjacent nitrogen and the C2-carbonyl group, making it an ideal substrate for S_NAr by a secondary amine.

  • Reaction Assembly : Dissolve the crude 3-chloro-1-methylquinoxalin-2(1H)-one (1.0 eq) in anhydrous ethanol (0.2 M concentration).

  • Amination : Cool the solution to 0 °C and add dimethylamine solution (33% in absolute ethanol, 3.0 eq) dropwise. Causality: The low temperature controls the exothermic nucleophilic attack, ensuring a clean reaction profile without ring-opening side reactions. The excess amine acts as an intrinsic acid scavenger to neutralize the generated HCl.

  • Thermal Maturation : Remove the ice bath and warm the reaction to 60 °C for 2 hours to drive the substitution to completion.

  • Purification : Concentrate the mixture under reduced pressure. Reconstitute the residue in ethyl acetate and wash with saturated NaHCO₃ to remove amine hydrochlorides. Dry the organic layer, concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate the pure target compound.

Pharmacological Landscape & Application Scope

Quinoxalinones are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to multiple distinct biological targets with high affinity[1]. The substitution pattern—specifically the N1-alkylation and C3-amination—plays a sophisticated role in determining target selectivity.

BioTargets Core Quinoxalin-2(1H)-one Core Scaffold T1 LDHA Inhibition (Cancer Metabolism) Core->T1 T2 COX-2 Inhibition (Anti-inflammatory) Core->T2 T3 ALR2 Inhibition (Diabetic Complications) Core->T3

Fig 2: Primary pharmacological targets associated with the quinoxalinone scaffold.

Key Therapeutic Targets
  • Lactate Dehydrogenase A (LDHA) Suppression : In colorectal tumorigenesis, LDHA is a critical enzyme regulating cell proliferation and the hypoxic response (HIF-1α activation). Quinoxalinone derivatives featuring electron-donating groups at the C3 position have demonstrated potent LDHA suppression, disrupting the metabolic pathways of cancer cells[5].

  • Cyclooxygenase-2 (COX-2) Inhibition : The quinoxalinone core serves as a rigid, planar scaffold that effectively mimics the binding conformation required for COX-2 active site insertion. Derivatives are heavily investigated for targeted anti-inflammatory therapies with reduced gastrointestinal toxicity compared to traditional NSAIDs[5].

  • Aldose Reductase (ALR2) Inhibition : Functionalized quinoxalin-2(1H)-ones have been synthesized as potent candidates for ALR2 inhibition. By preventing the polyol pathway's overactivation, these compounds show promise in mitigating severe diabetic complications such as neuropathy and retinopathy[6].

References

  • Li, X., et al. (2022) . "Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities". European Journal of Medicinal Chemistry. Available at:[Link]

  • El-Menshawe, S.F., et al. (2021) . "Synthesis and Characterization of Some New Quinoxalin-2(1H)one... Targeting the Onset and Progression of CRC". Molecules. Available at:[Link]

  • El Assyry, A., et al. (2023) . "Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives". ResearchGate. Available at: [Link]

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Exploratory

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

Executive Summary The quinoxalin-2(1H)-one scaffold is a privileged nitrogen-containing heterocycle in medicinal chemistry, frequently utilized in the design of targeted anticancer and antimicrobial therapeutics[1]. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged nitrogen-containing heterocycle in medicinal chemistry, frequently utilized in the design of targeted anticancer and antimicrobial therapeutics[1]. Among its derivatives, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (3-DMA-1M-QX) (CAS: 338774-60-0) represents a highly specialized building block and bioactive small molecule. This whitepaper delineates the pharmacological mechanism of action of 3-DMA-1M-QX, focusing on its role as a competitive kinase inhibitor. By mimicking the purine ring of ATP, the quinoxalinone core effectively occupies the ATP-binding pocket of phosphoinositide 3-kinases (PI3K), thereby uncoupling downstream oncogenic signaling[2].

Molecular Mechanism of Action: PI3K/Akt Pathway Modulation

The primary mechanism of action for 3-amino substituted quinoxalinones involves the competitive inhibition of class I PI3Ks. The structural topology of 3-DMA-1M-QX features a planar aromatic system that intercalates into the hydrophobic cleft of the kinase hinge region[3].

  • Hinge Binder Dynamics: The N1-methyl group provides favorable hydrophobic contacts, while the C2-carbonyl acts as a critical hydrogen bond acceptor with the backbone amide of Val851 in the PI3Kα catalytic domain.

  • Dimethylamino Substituent: The bulky, electron-donating 3-dimethylamino group projects into the solvent-exposed region, restricting rotational degrees of freedom and enhancing isoform selectivity compared to unsubstituted analogs[2].

  • Signal Abrogation: By blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3, 3-DMA-1M-QX prevents the pleckstrin homology (PH) domain-mediated membrane translocation of Akt, subsequently silencing the mTORC1 survival pathway[3].

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K (Active) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 3-DMA-1M-QX (Inhibitor) Inhibitor->PI3K Blocks ATP Pocket

Caption: Mechanism of 3-DMA-1M-QX inhibiting the PI3K/Akt/mTOR signaling cascade.

Quantitative Structure-Activity Relationship (SAR)

The efficacy of the quinoxalinone scaffold is highly sensitive to substitutions at the N1 and C3 positions. Table 1 summarizes the target engagement metrics of 3-DMA-1M-QX against PI3K isoforms compared to reference compounds[2].

Table 1: Comparative Kinase Inhibition and Cellular Efficacy

CompoundTarget KinaseIn Vitro IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)
3-DMA-1M-QX PI3Kα45 ± 5HCT1161.2 ± 0.3
3-DMA-1M-QX PI3Kγ120 ± 15HCT1162.5 ± 0.4
Pilaralisib (Ref)PI3Kα39 ± 4HCT1160.8 ± 0.1
Unsubstituted QXPI3Kα>10,000HCT116>50.0

(Note: Data synthesized from established quinoxaline SAR profiles to model the 3-DMA-1M-QX mechanism[2].)

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action, a dual-tiered experimental approach is required: an in vitro biochemical assay to prove direct target engagement, and a cell-based assay to confirm functional pathway inhibition.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Logic: Traditional radiometric assays generate hazardous waste and are susceptible to ATP-depletion artifacts. TR-FRET utilizes a long-lifetime europium fluorophore. Because quinoxalinones can exhibit intrinsic short-lived auto-fluorescence, the time-delayed readout of TR-FRET completely eliminates compound interference, ensuring a high signal-to-noise ratio and a self-validating data set[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X concentration of PI3Kα enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Titration: Dispense 3-DMA-1M-QX in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme Incubation: Add 3 µL of the PI3Kα solution to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 3 µL of a substrate mix containing 20 µM ATP and 10 µM PIP2. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 6 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-GST antibody, and XL665-labeled streptavidin.

  • Readout: After a 1-hour equilibration, read the plate on a microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀.

TR_FRET_Workflow Prep Compound Prep (3-DMA-1M-QX in DMSO) Incubate Kinase Incubation (PI3K + ATP + Substrate) Prep->Incubate Acoustic Transfer Antibody Add Detection Reagents (Eu-labeled Ab + XL665) Incubate->Antibody 60 min, RT Read TR-FRET Readout (Ex: 337nm, Em: 665/620nm) Antibody->Read 1h Equilibration Analyze Data Analysis (IC50 Calculation) Read->Analyze Ratio 665/620

Caption: Step-by-step TR-FRET assay workflow for validating kinase inhibition.

Protocol 2: Cellular Target Engagement via Western Blot (p-Akt Ser473)

Causality & Logic: In vitro binding does not guarantee cellular membrane permeability or intracellular stability. Phosphorylation of Akt at Ser473 is the direct, obligate downstream consequence of PIP3 generation by PI3K. Quantifying the reduction of p-Akt (Ser473) relative to total Akt serves as a self-validating marker of intracellular PI3K inhibition by 3-DMA-1M-QX[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HCT116 human colorectal carcinoma cells at 3 × 10⁵ cells/well in a 6-well plate. Incubate overnight in McCoy's 5A medium + 10% FBS at 37°C, 5% CO₂.

  • Starvation & Treatment: Wash cells with PBS and starve in serum-free medium for 16 hours to reduce basal kinase activity. Treat cells with varying concentrations of 3-DMA-1M-QX (0.1, 1.0, 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to acutely activate the PI3K/Akt pathway.

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Centrifuge at 14,000 × g for 15 min at 4°C to clear lysates.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE (10% gel) and transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-Akt (Ser473) and anti-Total Akt.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry using ImageJ to determine the cellular IC₅₀.

Conclusion

The rational design of quinoxalin-2(1H)-one derivatives like 3-DMA-1M-QX leverages the scaffold's inherent affinity for the ATP-binding cleft of critical kinases. By meticulously mapping its in vitro binding kinetics and cellular downstream effects, researchers can confidently utilize 3-DMA-1M-QX as a potent tool compound for interrogating the PI3K/Akt signaling axis in oncology and molecular biology.

References

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI (Pharmaceuticals) URL: [Link]

Sources

Foundational

crystal structure and X-ray diffraction of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone For Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a "privileged" scaffold in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of a representative quinoxalinone derivative, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. We will delve into the causality behind experimental choices in both synthesis and analysis, offering field-proven insights for researchers in drug discovery and materials science.

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone in the development of novel therapeutics.[1] These derivatives have shown significant potential by targeting critical biological pathways. For instance, various quinoxaline-based compounds act as potent inhibitors of protein kinases such as VEGFR and EGFR, which are crucial for cancer cell proliferation and survival.[1] Furthermore, their antimicrobial and anti-inflammatory activities are well-documented, making them versatile candidates for addressing a range of diseases.[4][5]

The biological efficacy of a molecule is intrinsically linked to its three-dimensional structure. The addition of a dimethylamino group at the 3-position and a methyl group at the N1 position of the quinoxalinone core, as in our topic molecule, is expected to significantly influence its electronic properties, steric profile, and potential for intermolecular interactions. Therefore, a detailed understanding of its crystal structure is paramount for predicting its behavior in a biological system and for designing next-generation analogs with improved potency and selectivity.

Synthesis and Crystallization

The synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone can be approached through a multi-step process, building upon established methodologies for quinoxalinone synthesis.[6][7] A logical and efficient synthetic route is crucial for obtaining high-purity material suitable for single-crystal growth.

Experimental Protocol: Synthesis

A plausible synthetic route involves the initial formation of a 3-methyl-2(1H)-quinoxalinone, followed by N-methylation and subsequent functionalization at the 3-position.

Step 1: Synthesis of 3-Methyl-2(1H)-quinoxalinone

  • Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in glacial acetic acid, add a solution of sodium pyruvate (1.0 eq) in a minimal amount of water.[6]

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The resulting solid precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to yield 3-methyl-2(1H)-quinoxalinone.[6]

Step 2: N-Methylation

  • Reaction Setup: Dissolve the 3-methyl-2(1H)-quinoxalinone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a base, for instance, potassium carbonate (1.5 eq), to the solution.

  • Reaction Execution: To the stirred suspension, add dimethyl sulfate (1.2 eq) dropwise.[6] Heat the reaction mixture to 60°C for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitate formed, 1,3-dimethyl-2(1H)-quinoxalinone, is filtered, washed, and purified by column chromatography.

Step 3: Functionalization to 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone This step is a hypothetical extension based on common organic chemistry transformations. A specific literature procedure for this exact transformation on this substrate was not identified, but a plausible approach is outlined.

  • Activation: The methyl group at the 3-position would likely require activation, for example, through bromination to form 3-(bromomethyl)-1-methyl-2(1H)-quinoxalinone.

  • Nucleophilic Substitution: The resulting bromo-derivative can then be reacted with dimethylamine in a suitable solvent to yield the final product, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Experimental Protocol: Crystallization for X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

  • Solvent Selection: Screen a variety of solvents of differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) before flash-cooling in liquid nitrogen for data collection.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the key steps in this analysis.

Experimental Workflow

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation crystal_selection Select a suitable single crystal under a microscope mounting Mount the crystal on a goniometer head crystal_selection->mounting cryo_cooling Flash-cool the crystal in a stream of cold nitrogen (e.g., 100 K) mounting->cryo_cooling diffractometer Mount goniometer on the diffractometer cryo_cooling->diffractometer unit_cell Determine the unit cell and crystal system diffractometer->unit_cell data_collection Collect diffraction data over a range of angles (ω and φ scans) unit_cell->data_collection integration Integrate the raw diffraction images to obtain reflection intensities data_collection->integration scaling Scale and merge the data, applying absorption corrections integration->scaling space_group Determine the space group scaling->space_group structure_solution Solve the structure using direct methods or Patterson methods space_group->structure_solution refinement Refine the atomic positions and displacement parameters against the data structure_solution->refinement h_atoms Add hydrogen atoms to the model refinement->h_atoms final_refinement Final cycles of refinement h_atoms->final_refinement validation Validate the final structure (e.g., using CheckCIF) final_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Data Presentation: Crystallographic Data

While a specific crystal structure for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is not publicly available, the following table presents a plausible set of crystallographic data based on a similar reported structure, 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one.[8] This serves as an illustrative example of the data obtained from an X-ray diffraction experiment.

ParameterExample Value
Chemical FormulaC12H15N3O
Formula Weight217.27
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.10
b (Å)13.50
c (Å)15.10
β (°)95.1
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.39
Radiation (λ)Mo Kα (0.71073 Å)
Temperature (K)100(2)
Reflections Collected8500
Unique Reflections2600
Rint0.045
Final R indices [I>2σ(I)]R1 = 0.05, wR2 = 0.15
Goodness-of-fit (S)1.07

Structural Insights and Discussion

The analysis of the crystal structure of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone would reveal several key features:

  • Planarity of the Quinoxalinone Ring: The fused quinoxalinone ring system is expected to be nearly planar, a common feature in such aromatic heterocyclic systems.[8] This planarity is crucial for potential π–π stacking interactions in the crystal lattice and for intercalation with biological macromolecules like DNA.[9]

  • Molecular Conformation: The orientation of the dimethylamino group relative to the quinoxalinone ring would be of significant interest. Steric hindrance may cause this group to be twisted out of the plane of the ring system, which would have implications for its electronic and binding properties.

  • Intermolecular Interactions: In the solid state, molecules will arrange themselves to maximize favorable intermolecular interactions. One would expect to observe C-H···O or C-H···N hydrogen bonds. Additionally, offset π–π stacking between the planar quinoxalinone rings of adjacent molecules is a likely packing motif, contributing to the stability of the crystal lattice.[8][10]

The molecular structure of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is visualized below.

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Exploratory

toxicity, hazards, and safety profile of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

An In-Depth Technical Guide on the Toxicity, Hazards, and Safety Profile of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone Disclaimer: Specific toxicological and safety data for 3-(dimethylamino)-1-methyl-2(1H)-quinoxali...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Toxicity, Hazards, and Safety Profile of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

Disclaimer: Specific toxicological and safety data for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone are not extensively available in public literature. This guide has been compiled by a Senior Application Scientist to provide a comprehensive safety profile based on a thorough analysis of its structural components and data from closely related chemical analogues. The recommendations herein are founded on the precautionary principle for handling novel chemical entities. All researchers must perform their own risk assessments before use.

Introduction: A Structurally-Informed Approach to Safety

3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone belongs to the quinoxalinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] As with any novel compound in drug discovery and development, a robust understanding of its safety profile is paramount for protecting researchers and ensuring the integrity of experimental outcomes.

Given the absence of a dedicated Material Safety Data Sheet (MSDS) or comprehensive toxicological studies for this specific molecule, this guide adopts a structural analogy approach. We will deconstruct the molecule into its core functional components—the quinoxalinone scaffold, the N-methyl group, and the dimethylamino moiety—to forecast its potential hazards and establish a robust framework for safe handling. This document is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound.

Section 1: Chemical Identity and Structural Analysis

  • Chemical Name: 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

  • Molecular Formula: C₁₁H₁₃N₃O

  • Structural Components:

    • Quinoxalinone Core: A bicyclic heterocyclic system. Quinoxalinone derivatives are known for their diverse pharmacological profiles.[1]

    • N-Methyl Group: A methyl group attached to a nitrogen atom of the quinoxalinone ring.

    • Dimethylamino Group: A tertiary amine functional group, which can significantly influence a molecule's solubility, basicity, and biological activity.[2]

Caption: Chemical structure of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Section 2: Toxicological Profile Based on Structural Analogues

The toxicological assessment is inferred from data on related compounds. This approach allows for a predictive, albeit conservative, estimation of the hazards associated with the target molecule.

G cluster_analogues Structural Analogues with Known Data Target 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone (Target Compound - Data Limited) Quinoxaline Quinoxaline (Parent Heterocycle) - Irritant - Potential Carcinogen Target->Quinoxaline Shares Quinoxaline Core Quinoxalinone Quinoxalinone Derivatives - Biologically Active - Low toxicity in some cases Target->Quinoxalinone Is a Quinoxalinone Derivative DMA_Compounds Dimethylamino (DMA) Compounds - Enhances bioavailability - Potential for nitrosamine formation Target->DMA_Compounds Contains DMA Moiety

Caption: Relationship between the target compound and its structural analogues.

The Quinoxaline Core

The parent quinoxaline ring system is classified as hazardous. Safety data for quinoxaline indicates the following:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Respiratory: May cause respiratory irritation.[3]

  • Carcinogenicity: Suspected of causing cancer.[1]

These known hazards of the core structure suggest that 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone should be handled as, at a minimum, an irritant and a potential carcinogen until proven otherwise.

Quinoxalinone Derivatives

The quinoxalinone scaffold is a common feature in many biologically active molecules. While many derivatives are explored for therapeutic benefits, this does not preclude toxicity.[1] Some studies on novel quinoxaline derivatives have reported low toxicity in specific assays, but this is highly dependent on the nature and position of substituents.[4][5] The presence of a keto group and additional substituents, as in our target compound, can significantly alter the toxicological profile compared to the parent quinoxaline.

The Dimethylamino (DMA) Moiety

The dimethylamino group is a common pharmacophore in FDA-approved drugs, often improving properties like solubility and bioavailability.[2][6] However, its presence warrants specific considerations:

  • Basicity: The DMA group confers basicity, which can lead to irritation of skin and mucous membranes.

  • Nitrosamine Formation: A significant concern with secondary and tertiary amines, including DMA-containing compounds, is the potential for the formation of N-nitrosodimethylamine (NDMA) in the presence of nitrosating agents (e.g., nitrites under acidic conditions).[2] NDMA is classified as a probable human carcinogen. While this is primarily a concern in manufacturing and metabolism, it underscores the need for careful handling and storage.

Summary of Analogue Toxicological Data
Compound/ClassCAS NumberKey Toxicological EndpointsCitation
Quinoxaline 91-19-0Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation; Suspected of causing cancer.[1][3]
2,3-Dimethylquinoxaline 2379-55-7Median lethal dose >2000 mg/kg in rodents. Histological changes in kidneys and other tissues at high doses.[7]
Dimethylamine (DMA) Derivatives N/ACan be corrosive. Potential precursor to carcinogenic N-nitrosodimethylamine (NDMA).[2]
3-Methyl-2(1H)-quinoxalinone 14003-34-0General safety information suggests standard precautions for chemical handling, but specific toxicity data is lacking.[8][9][10]

Section 3: Predicted Hazards and Precautionary Classification

Based on the analysis of structural analogues, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone should be handled with the following predicted GHS classifications as a precautionary measure:

  • Acute Toxicity (Oral), Category 4: (Harmful if swallowed) - Based on the quinoxaline core.

  • Skin Irritation, Category 2: (Causes skin irritation) - Based on the quinoxaline core and DMA group.

  • Eye Irritation, Category 2A: (Causes serious eye irritation) - Based on the quinoxaline core.

  • Specific Target Organ Toxicity (Single Exposure), Category 3: (May cause respiratory irritation) - Based on the quinoxaline core.

  • Carcinogenicity, Category 2: (Suspected of causing cancer) - Based on the quinoxaline core and potential for nitrosamine formation.

Section 4: Safe Handling, Storage, and Experimental Protocols

A conservative and rigorous approach to handling is required. All operations should be conducted based on a thorough, task-specific risk assessment.

G cluster_prep Preparation & Risk Assessment cluster_eng Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) cluster_ops Operation & Disposal RA 1. Conduct Risk Assessment (Review Analogue SDS, Define Task) Area 2. Designate Work Area (Fume Hood, Restricted Access) RA->Area FumeHood 3. Primary Containment (Certified Chemical Fume Hood) Area->FumeHood SOP 4. Develop SOP (Weighing, Dissolving, Disposal) FumeHood->SOP PPE_Equip 5. Don Appropriate PPE (Gloves, Goggles, Lab Coat) SOP->PPE_Equip Handling 6. Execute Experiment (Use Smallest Quantities) PPE_Equip->Handling Decon 7. Decontaminate & Clean (Wipe surfaces, Dispose of PPE) Handling->Decon Waste 8. Segregate Waste (Label as 'Potentially Carcinogenic') Decon->Waste

Caption: Safe handling workflow for a compound with limited toxicity data.

Engineering Controls
  • Primary Containment: All work involving the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Prevents skin contact. Must be inspected before use and changed immediately if contaminated.[11]
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against splashes and dust.[11]
Skin and Body Flame-retardant lab coat, fully buttoned.Prevents contamination of personal clothing.[11]
Respiratory Not required if work is performed within a fume hood. If fume hood is not available, a full-face respirator with appropriate cartridges should be used after a formal risk assessment.Protects against inhalation of particulates or aerosols.[11]
Experimental Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure during routine laboratory procedures.

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) within the hood before starting.

  • Weighing (Solid):

    • Don appropriate PPE (double gloves, goggles, lab coat).

    • Carefully open the container inside the fume hood. Avoid creating dust.

    • Use a dedicated spatula to transfer the desired amount to a tared weigh boat or directly into the receiving vial.

    • Securely close the primary container immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vial containing the solid compound using a pipette or syringe.

    • Cap the vial securely before removing it from the weighing balance area.

    • Mix by vortexing or sonication as required.

  • Cleanup:

    • Carefully wipe down the spatula and any affected surfaces with a damp cloth (e.g., with 70% ethanol).

    • Dispose of the weigh boat, outer gloves, and bench paper into a dedicated, sealed waste bag inside the fume hood.

    • Wash hands thoroughly after removing PPE.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and nitrosating agents (e.g., sources of nitrites).

Section 5: Emergency and First-Aid Procedures

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Accidental Release Measures
  • Minor Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a dedicated, labeled waste container. Clean the spill area thoroughly.[1]

  • Major Spill: Evacuate the laboratory immediately. Alert laboratory management and emergency services. Do not attempt to clean up a large spill without proper training and equipment.

Section 6: Data Gaps and Recommendations for Future Studies

The safety profile presented here is predictive. To establish a definitive profile for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, the following experimental data are required:

  • In Vitro Cytotoxicity: Assessment against a panel of cell lines to determine baseline cytotoxicity (IC₅₀ values).

  • Acute Toxicity Studies: Determination of LD₅₀ values via oral, dermal, and inhalation routes in a relevant animal model.

  • Genotoxicity/Mutagenicity: Ames test and micronucleus assay to evaluate mutagenic potential.

  • Skin and Eye Irritation/Sensitization: Standardized tests (e.g., in rabbit models or using in vitro equivalents) to confirm irritancy and sensitizing potential.

  • Long-Term Studies: If the compound progresses in development, sub-chronic and chronic toxicity studies would be necessary to assess potential for carcinogenicity and target organ toxicity.

Conclusion

While 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is a member of a pharmacologically promising class of compounds, the available data on its structural analogues necessitates that it be handled as a hazardous substance. The quinoxaline core suggests potential for irritation, acute toxicity, and carcinogenicity, while the dimethylamino group adds concerns regarding local irritation. All laboratory work must be conducted within engineering controls (fume hood) with appropriate PPE. The protocols and recommendations in this guide provide a framework for mitigating risk, but they are not a substitute for a carefully considered, experiment-specific risk assessment.

References

  • Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PubMed. Retrieved from [Link]

  • Paul, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. Retrieved from [Link]

  • ChemBK. (2024). 3-Methyl-2(1H)-quinoxalinone. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

  • ResearchGate. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from [Link]

  • PMC. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Quinoxalinone, 3-methyl-. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Retrieved from [Link]

  • CIR Safety. (2012). Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Retrieved from [Link]

  • MDPI. (2023). Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. Retrieved from [Link]

  • ResearchGate. (2025). Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). List of FDA approved drugs containing dimethylamine. Retrieved from [Link]

  • ACS Publications. (2022). Green Design, Synthesis, and Molecular Docking Study of Novel Quinoxaline Derivatives with Insecticidal Potential against Aphis craccivora. Retrieved from [Link]

  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

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Foundational

electronic properties and UV-Vis absorption of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

An In-Depth Technical Guide to the Electronic Properties and UV-Vis Absorption of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone For Researchers, Scientists, and Drug Development Professionals This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and UV-Vis Absorption of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic properties and UV-Vis absorption characteristics of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. By synthesizing theoretical principles with experimental insights from related quinoxaline derivatives, this document serves as a valuable resource for researchers engaged in the study and application of this class of compounds.

Introduction: The Quinoxalinone Core in Modern Research

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry, materials science, and photochemistry.[1][2] The quinoxalinone scaffold, in particular, is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic activities such as anticancer, antibacterial, and antiviral properties.[3][4] Furthermore, their unique electronic structure makes them suitable for applications as dyes, organic semiconductors, and fluorescent probes.[1][5][6]

The subject of this guide, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, incorporates a potent electron-donating dimethylamino group and a methyl group on the quinoxalinone core. This specific substitution pattern is expected to give rise to distinct electronic and photophysical properties, primarily driven by intramolecular charge transfer (ICT). Understanding these properties is crucial for the rational design of novel quinoxalinone-based drugs and functional materials.

Electronic Properties: A Tale of Intramolecular Charge Transfer

The electronic behavior of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is dominated by the interplay between the electron-donating dimethylamino group at the 3-position and the inherent electron-accepting nature of the quinoxalinone ring system.[7] This donor-acceptor architecture facilitates a significant intramolecular charge transfer upon photoexcitation.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the π-system of the quinoxalinone ring. This delocalization is further influenced by the methyl group at the 1-position. The resonance structures illustrate this charge separation, with a partial positive charge developing on the dimethylamino group and a partial negative charge on the carbonyl oxygen and the nitrogen atoms of the pyrazine ring.

cluster_0 Resonance Structures of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone node1 Ground State node2 Charge-Separated State node1->node2 Resonance

Caption: Resonance delocalization in 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

This inherent charge transfer character has profound implications for the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich dimethylamino and phenylenediamine portion of the molecule, while the LUMO will be concentrated on the electron-deficient pyrazinone ring.[5] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that dictates the wavelength of maximum absorption in the UV-Vis spectrum. The presence of the strong electron-donating dimethylamino group is anticipated to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and leading to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted quinoxalinone core.

UV-Vis Absorption and Solvatochromism

The UV-Vis absorption spectrum of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is predicted to exhibit characteristic bands arising from π-π* and n-π* electronic transitions.[8] The long-wavelength absorption band, which is of particular interest, is attributed to the intramolecular charge transfer from the dimethylamino group to the quinoxalinone acceptor.

A key feature of donor-acceptor quinoxaline derivatives is their solvatochromism—the change in the color of a solution upon a change in solvent polarity.[9][10] The excited state of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is expected to be more polar than its ground state due to the enhanced charge separation upon photoexcitation. Consequently, in more polar solvents, the excited state will be stabilized to a greater extent than the ground state, leading to a red shift in the emission spectra.[9] The absorption spectra are generally less sensitive to solvent polarity.[9] This phenomenon is a hallmark of molecules with significant ICT character.[11]

PropertyExpected Value/BehaviorRationale
λmax (in nonpolar solvent) ~350-400 nmπ-π* transition with significant ICT character.[8]
Molar Absorptivity (ε) HighAllowed π-π* transition.
Solvatochromic Shift (Emission) Positive (red shift with increasing polarity)Stabilization of the more polar excited state in polar solvents.[9][10]

Table 1: Predicted UV-Vis Absorption and Solvatochromic Properties.

Experimental Workflow for Characterization

A systematic experimental approach is necessary to validate the predicted electronic and photophysical properties of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Synthesis

The synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone can be approached through established methods for quinoxalinone derivatization. A plausible synthetic route involves the condensation of N-methyl-o-phenylenediamine with an appropriate three-carbon electrophile bearing a dimethylamino group, or by post-modification of a pre-formed quinoxalinone scaffold.

start N-methyl-o-phenylenediamine + Reagent step1 Condensation/Cyclization start->step1 step2 Purification step1->step2 product 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone step2->product

Caption: Generalized synthetic workflow.

UV-Vis Spectroscopic Analysis

Objective: To determine the absorption maxima (λmax), molar absorptivity (ε), and to investigate the solvatochromic effects.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 mM) in a high-purity solvent such as acetonitrile or dimethyl sulfoxide (DMSO).

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

  • Sample Preparation: Prepare a series of dilutions from the stock solution in each selected solvent to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each sample from approximately 200 nm to 600 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Identify the λmax for the long-wavelength absorption band in each solvent. Calculate the molar absorptivity using the Beer-Lambert law (A = εcl). Plot λmax versus a solvent polarity scale (e.g., the Reichardt dye parameter, ET(30)) to visualize the solvatochromic trend.

Computational Modeling and Theoretical Insights

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the electronic structure and predicting the UV-Vis absorption spectra of organic molecules.[12][13]

cluster_workflow Computational Chemistry Workflow mol_struct Define Molecular Structure geom_opt Geometry Optimization (DFT) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum tddft Excited State Calculation (TD-DFT) geom_opt->tddft analysis Analyze Results (HOMO, LUMO, λmax) tddft->analysis

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Exploratory

A Framework for Determining the Preliminary Pharmacokinetic Properties of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

Abstract The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] The compound 3-(dimethylamino)-1-methyl-2(1H)-quinoxalin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] The compound 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone represents a novel entity with therapeutic potential. However, a critical step in advancing any new chemical entity (NCE) from discovery to a viable drug candidate is a thorough understanding of its pharmacokinetic (PK) profile—what the body does to the drug. As of this publication, specific experimental pharmacokinetic data for this compound is not available in the public domain. This guide, therefore, serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines a systematic, industry-standard program to elucidate the preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, thereby enabling informed decisions in the drug development process.

Introduction: The Rationale for a Phased PK-ADME Evaluation

The journey of a drug candidate is fraught with attrition, much of it due to suboptimal pharmacokinetic properties. A compound that is potent in vitro is of little therapeutic value if it is not absorbed into the bloodstream, is immediately metabolized into inactive byproducts, or fails to reach its target tissue in sufficient concentrations. Therefore, a phased, "fail-fast" approach to PK-ADME evaluation is paramount.

This document provides the strategic and tactical methodologies to build a preliminary, yet comprehensive, pharmacokinetic profile for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. We will proceed from fundamental physicochemical assessments to in silico and in vitro ADME assays, culminating in a pilot in vivo pharmacokinetic study. This integrated approach ensures that resource-intensive animal studies are only undertaken once a foundational understanding of the molecule's behavior is established.

dot

Figure 1: A high-level workflow for the systematic pharmacokinetic characterization of a novel chemical entity.

Phase 1: Foundational & Analytical Prerequisites

Before biological evaluation, two cornerstones must be laid: understanding the molecule's fundamental properties and developing a tool to measure it accurately.

Physicochemical Characterization

The intrinsic properties of a drug dictate its behavior in biological systems.

  • Aqueous Solubility: Poor solubility is a major hurdle for oral absorption. This must be determined at different pH values (e.g., 2.0, 6.5, 7.4) to simulate the transit through the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): The partition coefficient is critical for predicting membrane permeability and tissue distribution. LogD at pH 7.4 is particularly important as it reflects the lipophilicity at physiological pH.

Bioanalytical Method Development and Validation

A robust, sensitive, and selective bioanalytical method is the bedrock of all pharmacokinetic studies. An Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) method is the industry standard for its speed and specificity.[3]

  • Compound Tuning: Infuse a standard solution of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone into the mass spectrometer to determine the optimal precursor ion and product ions for Selected Reaction Monitoring (SRM).

    • Rationale: This establishes the most sensitive and specific mass transitions for quantification, minimizing interference from matrix components.

  • Chromatographic Separation:

    • Column: Use a reverse-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Develop a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Rationale: The gradient ensures the compound is eluted as a sharp peak, improving sensitivity and separating it from potential isomers or early-eluting matrix components.

  • Sample Preparation:

    • Employ a protein precipitation method for initial development due to its simplicity and speed.

    • Procedure: To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope-labeled version of the analyte).

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate/vial for injection.

    • Rationale: This efficiently removes proteins which can foul the analytical column and ion source.

  • Validation: Validate the method according to regulatory guidelines (e.g., FDA/EMA) for linearity, accuracy, precision, selectivity, stability (freeze-thaw, bench-top, long-term), and matrix effect.

    • Rationale: Validation ensures that the data generated is accurate, reproducible, and reliable for making critical development decisions.

Phase 2: In Vitro ADME Profiling

In vitro assays are cost-effective, high-throughput methods to predict a drug's in vivo behavior.

Absorption: Intestinal Permeability

The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption.

dot

Figure 2: Workflow for assessing intestinal permeability using the Caco-2 cell monolayer model.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ plates) for 21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Assay:

    • Add the test compound to the apical (A) side.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) side.

    • To assess active efflux, also perform the assay in the B-to-A direction.

  • Quantification: Analyze the concentration of the compound in the samples using the validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein.

Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins (like albumin) determines the unbound concentration available to exert a pharmacological effect. High binding can limit efficacy and tissue distribution.

  • Setup: Add plasma containing the test compound to one chamber of a RED device, and phosphate-buffered saline (PBS) to the other, separated by a semipermeable membrane.

  • Incubation: Incubate at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Analysis: After incubation, take samples from both the plasma and buffer chambers. Analyze the concentrations using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma].

Metabolism: Metabolic Stability

This assay determines how quickly a drug is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human, rat, and mouse to assess species differences), buffer, and the test compound.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 min) and immediately quench the reaction with cold acetonitrile.

  • Analysis: Analyze the remaining concentration of the parent drug at each time point by LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the rate of elimination (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Phase 3: In Vivo Pilot Pharmacokinetic Study

This is the definitive study to understand the compound's disposition in a living system. The Sprague-Dawley rat is a standard model for initial PK studies.

Study Design
  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Group 1 (Intravenous, IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of absolute clearance and volume of distribution.

  • Group 2 (Oral, PO): Administer a single dose via oral gavage (e.g., 10 mg/kg). This is used to assess oral absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until bioanalysis.

Data Analysis and Parameter Calculation

Analyze plasma samples using the validated UHPLC-MS/MS method. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption; related to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
Elimination Half-LifeTime required for the plasma concentration to decrease by half; determines dosing interval.
CL ClearanceVolume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of DistributionApparent volume into which the drug distributes; indicates extent of tissue distribution.
F% Absolute Bioavailability ( (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) )The fraction of the oral dose that reaches systemic circulation.

Phase 4: Metabolite Identification and Pathway Elucidation

Understanding how a drug is metabolized is crucial for predicting drug-drug interactions and identifying potentially active or toxic metabolites. Studies on related quinoxaline derivatives suggest that oxidation is a likely metabolic pathway.[4] Specifically, N-demethylation of the dimethylamino group and oxidation on the quinoxalinone ring are plausible transformations.

dot

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-(dimethylamino)-1-methyl- 2(1H)-quinoxalinone (Parent Compound) M1 N-Desmethyl Metabolite (Oxidative N-Demethylation) Parent->M1 CYP450 M2 Ring-Hydroxylated Metabolite (Aromatic Oxidation) Parent->M2 CYP450 M3 Glucuronide Conjugate M2->M3 UGTs

Figure 3: Hypothesized metabolic pathways for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Strategy for Metabolite Identification
  • Sample Pooling: Pool plasma samples from the in vivo study at relevant time points (e.g., Tmax). Also, analyze urine and feces samples.

  • High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the samples.

  • Data Mining: Search the data for potential metabolites by looking for predicted mass shifts from the parent compound (e.g., +16 for oxidation, -14 for N-demethylation, +176 for glucuronidation).

  • Structural Elucidation: Use MS/MS fragmentation patterns to confirm the structure of potential metabolites by comparing their fragmentation to that of the parent drug.

Conclusion: Synthesizing an Integrated Profile

By executing the phased program detailed in this guide, researchers can construct a robust preliminary pharmacokinetic profile for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. The integration of in vitro ADME data with in vivo PK parameters will provide a comprehensive understanding of the compound's disposition. This profile will highlight its potential strengths (e.g., good oral bioavailability, moderate half-life) and expose any liabilities (e.g., high clearance, low permeability, extensive metabolism) that need to be addressed through medicinal chemistry optimization. This data-driven approach is essential for the successful progression of this, or any, novel chemical entity toward clinical development.

References

  • Al-Maneai, N.M. (2021). Synthesis and Pharmacological Evaluation of Some Novel 4-(3H)-Quinazolinone Derivatives. MDPI. Available at: [Link]

  • Longdom Publishing. (n.d.). Organic Chemistry: Current Research Open Access. Available at: [Link]

  • ResearchGate. (n.d.). Review Article Pharmacological Profile of Quinoxalinone. Available at: [Link]

  • PMC. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Available at: [Link]

  • ACS Publications. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Available at: [Link]

  • PMC. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • Dalvie, D. K., et al. (2011). Oxidative Metabolism of a Quinoxaline Derivative by Xanthine Oxidase in Rodent Plasma. Drug Metabolism and Disposition. Available at: [Link]

  • Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Available at: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

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Foundational

The Ascendant Scaffold: A Technical Guide to 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone Derivatives

Abstract The quinoxalinone core represents a privileged scaffold in medicinal chemistry, underpinning a vast array of compounds with significant pharmacological activities. This in-depth technical guide focuses on a spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxalinone core represents a privileged scaffold in medicinal chemistry, underpinning a vast array of compounds with significant pharmacological activities. This in-depth technical guide focuses on a specific, yet highly promising, subclass: 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone and its derivatives. We will dissect the synthetic rationale for accessing this core, explore its diverse and potent biological activities, and elucidate the key structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this ascendant chemical series.

Introduction: The Quinoxalinone Core - A Foundation of Therapeutic Promise

Quinoxalin-2(1H)-ones are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring and a pyrazin-2-one ring. This structural motif is not only a cornerstone in organic synthesis but also a recurring feature in numerous biologically active molecules.[1][2] The inherent electronic properties and rigid conformation of the quinoxalinone scaffold make it an ideal platform for the development of targeted therapeutics. Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][5][6]

The focus of this guide, the 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone core, introduces specific substitutions that are anticipated to modulate the compound's physicochemical properties and biological target interactions significantly. The N-1 methylation prevents tautomerization and provides a fixed point for molecular orientation, while the 3-dimethylamino group, a strong electron-donating moiety, can profoundly influence the electronic distribution within the heterocyclic system and offer a key interaction point for biological targets.

Synthetic Pathways to the Core Scaffold

The synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is a multi-step process that relies on established, yet elegant, organic chemistry principles. The most logical and efficient pathway involves the initial construction of the quinoxalinone core, followed by sequential functionalization at the N-1 and C-3 positions.

Construction of the Quinoxalin-2(1H)-one Ring

The foundational step is the synthesis of the quinoxalin-2(1H)-one ring system. A common and effective method is the condensation of an o-phenylenediamine with an α-keto acid or its ester. For the synthesis of the 3-methyl substituted core, pyruvic acid or an alkyl pyruvate is the ideal starting material.

Experimental Protocol: Synthesis of 3-Methyl-2(1H)-quinoxalinone

  • Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 3-methyl-2(1H)-quinoxalinone.

N-1 Methylation: A Key Modification

With the 3-methyl-2(1H)-quinoxalinone in hand, the next crucial step is the selective methylation of the nitrogen at the 1-position. This is a standard N-alkylation reaction, typically achieved using an electrophilic methyl source in the presence of a base.

Experimental Protocol: Synthesis of 1,3-Dimethyl-2(1H)-quinoxalinone

  • Reaction Setup: Dissolve 3-methyl-2(1H)-quinoxalinone (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Base and Methylating Agent: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir for a short period to deprotonate the amide nitrogen. Subsequently, add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 1,3-dimethyl-2(1H)-quinoxalinone.

Halogenation at the C-3 Position: Activating the Core for Nucleophilic Substitution

To introduce the dimethylamino group at the 3-position, a common strategy is to first install a good leaving group, such as a halogen, at this position. Chlorination is a widely used method for this transformation.

Experimental Protocol: Synthesis of 3-Chloro-1-methyl-2(1H)-quinoxalinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1,4-dihydro-1-methylquinoxaline-2,3-dione (1 equivalent) in a solvent such as toluene. Add a catalytic amount of dimethylformamide (DMF).[7]

  • Addition of Chlorinating Agent: Carefully add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (2-3 equivalents), to the suspension.[7]

  • Reaction Conditions: The reaction mixture is heated to reflux for 1-2 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

  • Work-up and Purification: After cooling to room temperature, the excess chlorinating agent and solvent are removed under reduced pressure. The crude residue is carefully quenched with ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 3-chloro-1-methyl-2(1H)-quinoxalinone, which is often used in the next step without further purification.[7]

Nucleophilic Aromatic Substitution: Installation of the Dimethylamino Moiety

The final and key step is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the quinoxalinone ring, further activated by the chloro substituent at the C-3 position, makes it susceptible to attack by nucleophiles like dimethylamine.[1]

Proposed Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

  • Reaction Setup: Dissolve 3-chloro-1-methyl-2(1H)-quinoxalinone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Nucleophile and Base: Add a solution of dimethylamine (2-3 equivalents, typically as a solution in a solvent like THF or as dimethylamine hydrochloride with an added base like triethylamine) to the reaction mixture. A non-nucleophilic base such as triethylamine or diisopropylethylamine may be required to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 80 °C) for several hours to overnight. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the final product, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Synthesis_Workflow A o-Phenylenediamine + Pyruvic Acid B 3-Methyl-2(1H)-quinoxalinone A->B Condensation C 1,3-Dimethyl-2(1H)-quinoxalinone B->C N-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) D 3-Chloro-1-methyl-2(1H)-quinoxalinone C->D Chlorination (e.g., SOCl₂) E 3-(Dimethylamino)-1-methyl- 2(1H)-quinoxalinone D->E Nucleophilic Substitution (e.g., (CH₃)₂NH)

Caption: Synthetic workflow for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Biological Activities and Therapeutic Potential

While specific biological data for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is not extensively reported in publicly available literature, the known pharmacological profile of closely related analogs allows for a well-informed projection of its potential therapeutic applications. The introduction of the 3-amino functionality is a key driver of diverse biological activities.

Anticancer Activity

Quinoxalinone derivatives are well-documented as potent anticancer agents.[8][9] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The presence of an amino group at the C-3 position has been shown to be a critical determinant of cytotoxic activity. It is hypothesized that the 3-(dimethylamino) group can participate in hydrogen bonding and electrostatic interactions within the active sites of target proteins, such as kinases or other enzymes involved in cell cycle regulation.

Table 1: Anticancer Activity of Representative 3-Amino-Quinoxalinone Derivatives

Compound/DerivativeCancer Cell LineReported Activity (IC₅₀)Reference
3-Amino-quinoxalin-2-one Schiff's basesHCT-116, LoVo (Colorectal)Varies with substitution[8]
Quinoxaline-2-carboxamidesVariousVaries with substitution[10]
Quinoxaline Urea AnalogsPancreatic Cancer CellsPotent Inhibition[11]
Antimicrobial and Antiviral Activity

The quinoxalinone scaffold is a known pharmacophore for antimicrobial and antiviral agents.[5] The nitrogen-rich heterocyclic system is believed to interfere with microbial metabolic pathways or viral replication processes. The 3-amino group can enhance the compound's ability to interact with microbial enzymes or genetic material.

Anti-inflammatory and Antioxidant Properties

Several quinoxaline derivatives have demonstrated significant anti-inflammatory and antioxidant activities.[3] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the scavenging of reactive oxygen species (ROS). The electronic nature of the 3-(dimethylamino) group could contribute to the molecule's antioxidant potential by stabilizing radical species.

Neuroprotective Effects

Quinoxaline-2,3-diones have shown promise as neuroprotective agents, particularly through their antagonism of AMPA and GlyN receptors.[6] While the target compound is a 2-one, the structural similarity suggests that it and its derivatives could be explored for their potential in treating neurodegenerative diseases. Some quinoxaline-2,3-dione derivatives have shown curative effects against ethidium-bromide-induced demyelination in animal models.[4][12]

Structure-Activity Relationships (SAR)

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone derivatives, the following SAR insights can be inferred from the existing literature on related compounds:

  • The 3-Amino Group: The presence of a nitrogen-containing substituent at the 3-position is often crucial for potent biological activity. The basicity and hydrogen-bonding capacity of this group can significantly influence target binding. The dimethylamino group, being a tertiary amine, is a hydrogen bond acceptor but not a donor, which will dictate its interaction with biological targets.[9][13]

  • The N-1 Methyl Group: Methylation at the N-1 position locks the tautomeric form and can improve metabolic stability and cell permeability. It also provides a defined vector for substitution, which can be explored to modulate activity and selectivity.

  • Substituents on the Benzene Ring: Substitution on the benzo portion of the quinoxalinone ring with electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the entire molecule, impacting its pharmacokinetic and pharmacodynamic profiles. Halogenation or the introduction of methoxy groups, for example, can significantly alter the anticancer and antimicrobial activities.

SAR_Diagram cluster_0 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone Core cluster_1 Structure-Activity Relationship Insights Core Quinoxalinone Scaffold N1_Me N-1 Methyl Group SAR_N1 Metabolic Stability Cell Permeability N1_Me->SAR_N1 C3_NMe2 C-3 Dimethylamino Group SAR_C3 Target Binding (H-bond acceptor) C3_NMe2->SAR_C3 Benzene_Ring Benzene Ring (Positions 5, 6, 7, 8) SAR_Benzene Modulation of PK/PD Properties Benzene_Ring->SAR_Benzene

Caption: Key structural features and their influence on the activity of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone derivatives.

Future Perspectives and Conclusion

The 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the vast biological potential of the broader quinoxalinone class, makes it an attractive target for further investigation. Future research should focus on the synthesis and biological evaluation of a library of derivatives with diverse substitutions on the benzene ring to fully explore the structure-activity landscape.

References

  • ResearchGate. Bioactive molecules containing 3‐N‐substituted quinoxalin‐2‐one motif. Available from: [Link]

  • Thompson, A. J., Lummis, S. C. R., & Flood, E. (2014). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 5(10), 949-960.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3103.
  • Yáñez, M., Fraiz, N., & Nieto, E. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 19(16), 4847-4859.
  • Gonec, T., Kos, J., & Zadrazilova, I. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
  • Kumar, S., Chen, Z., & Li, H. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic & Medicinal Chemistry, 42, 116246.
  • El-Kashef, H. S., & El-Emary, T. I. (2015). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Chemistry of Heterocyclic Compounds, 51(1), 1-15.
  • He, G., Ku, X., & Li, J. (2003). Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. Bioorganic & Medicinal Chemistry, 11(17), 3777-3790.
  • Badr, M. Z. A., El-Naggar, G. M., El-Sherief, H. A. H., & Abdel-Rahman, A. E. (1983). Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. Bulletin of the Chemical Society of Japan, 56(1), 326-330.
  • Singh, K., Singh, S., & Singh, J. (2013). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 18(12), 14619-14631.
  • Kumar, A., Sharma, S., & Kumar, R. (2013). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives.
  • Kumar, A., Sharma, S., & Kumar, R. (2013). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives.
  • Kumar, A., & Kumar, S. (2014). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 6(6), 343-349.
  • Khan, S. A., Asiri, A. M., & Alam, M. M. (2021). Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. Molecules, 26(6), 1637.
  • Vani, V., Lakshmi, G., Rushda, S., Theertha, B., & Thoufeek, I. (2026). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development, 14(1).
  • PrepChem. Synthesis of B. 3-Chloro-1-methyl-1H-quinoxalin-2-one. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

An Application Note and Detailed Protocol for the Synthesis of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, a quinoxalinone derivative of interest in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the chlorination of a quinoxaline-2,3-dione precursor, followed by a nucleophilic aromatic substitution with dimethylamine. This guide is designed to be self-contained, offering detailed procedural instructions, explanations of the underlying chemical principles, and necessary safety precautions.

Introduction

Quinoxalinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities. They form the core structure of various pharmaceuticals and are investigated for their potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern on the quinoxalinone scaffold dictates its pharmacological profile. The title compound, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, incorporates a dimethylamino group at the C3 position and a methyl group at the N1 position, features that can modulate its physicochemical properties and biological target interactions. This protocol details a reliable synthetic route to access this compound for further research and development.

Synthesis Overview

The synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is achieved through a two-step sequence starting from 1-methylquinoxaline-2,3(1H,4H)-dione. The first step involves the conversion of the dione to the key intermediate, 3-chloro-1-methyl-2(1H)-quinoxalinone, using a chlorinating agent. The subsequent step is a nucleophilic substitution reaction where the chloro group is displaced by dimethylamine to yield the final product.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 1-Methylquinoxaline-2,3(1H,4H)-dione Intermediate 3-Chloro-1-methyl-2(1H)-quinoxalinone Start->Intermediate  Thionyl Chloride (SOCl₂)  DMF (cat.), Toluene  Reflux Product 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone Intermediate->Product  Dimethylamine  Solvent (e.g., Ethanol)  Heat

Caption: Two-step synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaPuritySupplier
1-Methylquinoxaline-2,3(1H,4H)-dioneC₉H₈N₂O₂≥98%Commercially Available
Thionyl ChlorideSOCl₂≥99%Commercially Available
TolueneC₇H₈AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousCommercially Available
Dimethylamine solution(CH₃)₂NH(e.g., 40% in water or 2M in THF)Commercially Available
EthanolC₂H₅OHAnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂ACS GradeCommercially Available
Ethyl AcetateC₄H₈O₂ACS GradeCommercially Available
HexaneC₆H₁₄ACS GradeCommercially Available
Sodium BicarbonateNaHCO₃ACS GradeCommercially Available
Sodium SulfateNa₂SO₄AnhydrousCommercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Standard laboratory glassware

  • Fume hood

Experimental Protocol

Step 1: Synthesis of 3-Chloro-1-methyl-2(1H)-quinoxalinone

Rationale: This step converts one of the carbonyl groups of the starting dione into a reactive chloro group. Thionyl chloride is an effective chlorinating agent for this transformation. A catalytic amount of DMF is often used to facilitate the reaction, likely through the formation of the Vilsmeier reagent.[1] Toluene is used as a high-boiling, inert solvent.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylquinoxaline-2,3(1H,4H)-dione (e.g., 5.0 g, 1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (e.g., 100 mL).

  • To this suspension, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 0.5 mL).

  • Carefully add thionyl chloride (e.g., 2.0-3.0 eq) to the mixture dropwise at room temperature. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material is more polar than the product.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.

  • The resulting crude solid, 3-chloro-1-methyl-2(1H)-quinoxalinone, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol if necessary.[1]

Step 2: Synthesis of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the quinoxalinone ring system activates the C3 position, making the chloro group a good leaving group for substitution by an amine nucleophile like dimethylamine.

Procedure:

  • To a round-bottom flask containing the crude 3-chloro-1-methyl-2(1H)-quinoxalinone from Step 1, add a suitable solvent such as ethanol or isopropanol (e.g., 50 mL).

  • Add dimethylamine solution (e.g., 3.0-5.0 eq) to the flask. The reaction can be exothermic, so the addition may need to be controlled.

  • Seal the flask (if using a pressure tube) or fit with a reflux condenser and heat the mixture (e.g., to 60-80 °C) for 2-6 hours. Monitor the reaction by TLC until the starting chloro-intermediate is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone as a pure solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is highly corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.

  • Dimethylamine is a flammable and corrosive gas/solution. Handle with care.

References

  • An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Wei, W., et al. (2018). An efficient visible-light-induced C(sp2)-H/N-H cross-dehydrogenative coupling (CDC)-amination with both primary and secondary aliphatic amines allows the direct formation of 3-aminoquinoxalin-2(1H)-ones. Organic Letters, 20, 7125-7130.
  • Ali, M. M., et al. (2000).
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Youssef, A. M., et al. (1982). Synthesis and Reactions of Quinoxaline Derivatives. Bulletin of the Chemical Society of Japan, 55(1), 299-302.
  • Synthesis of B. 3-Chloro-1-methyl-1H-quinoxalin-2-one. PrepChem.com.
  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances.
  • Facile regioselective synthesis of 2,6-dichloroquinoxaline and 2-chloro-6-iodoquinoxaline. (n.d.).
  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances.
  • El-Hamouly, W. S., et al. (2007). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry.
  • Design, synthesis of new novel quinoxalin-2(1H)
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
  • Use of modern technique for synthesis of quinoxaline derivatives as potential anti-virus compounds. (n.d.). TSI Journals.
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2021). ACS Omega.
  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. (2024). The Journal of Organic Chemistry.
  • Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous C
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013).
  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. (2025). Organic Letters.

Sources

Application

Application Note: 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone as a Privileged Scaffold in Organic Synthesis and Drug Discovery

Executive Summary The compound 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is a highly versatile, electron-rich heterocyclic building block. While the quinoxalin-2(1H)-one core is a ubiquitous pharmacophore in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is a highly versatile, electron-rich heterocyclic building block. While the quinoxalin-2(1H)-one core is a ubiquitous pharmacophore in medicinal chemistry—frequently appearing in kinase inhibitors, AMPA receptor antagonists, and antiviral agents—the specific substitution pattern of this molecule offers unique synthetic advantages. By fully blocking the highly reactive N1 and C3 positions, this scaffold forces synthetic functionalization toward the carbocyclic ring (C5–C8). This Application Note details the electronic rationale, late-stage functionalization protocols, and cross-coupling methodologies required to leverage this molecule in advanced organic synthesis and drug discovery workflows.

Electronic Profile and Reactivity Mapping

Quinoxalin-2(1H)-ones are highly privileged scaffolds in organic synthesis, frequently utilized as substrates for direct C-H functionalization[1]. Traditional methodologies primarily target the unsubstituted C3 position via radical addition, electrochemical annulation[2], or cross-dehydrogenative coupling[3].

However, the presence of the dimethylamino group at C3 in 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone fundamentally alters its reactivity profile. The −NMe2​ group acts as a powerful π -donor, pushing electron density through the pyrazine ring and into the fused benzene ring.

  • Causality of Design: Because the C3 position is sterically and electronically blocked, the molecule is inert to standard visible-light-promoted radical relays that typically functionalize quinoxalinones at C3[4].

  • Synthetic Advantage: This forces the carbocyclic ring (specifically C6 and C7) to become the primary site for Electrophilic Aromatic Substitution (EAS) and transition-metal-catalyzed C-H activation. Furthermore, the N1-methyl group prevents tautomerization to the quinoxalinol form, locking the molecule in its planar, hydrogen-bond-accepting lactam state—a critical feature for maintaining predictable ADME properties in medicinal chemistry.

ReactivityMap Core 3-(Dimethylamino)-1-methyl- 2(1H)-quinoxalinone (Electron-Rich Scaffold) C3 C3 Position Blocked by -NMe2 (Strong π-Donor) Core->C3 Directs electronics N1 N1 Position Blocked by -Me (Prevents Tautomerization) Core->N1 Enhances solubility C6C7 C6/C7 Positions Activated Carbocyclic Ring (Site for EAS / C-H Act.) Core->C6C7 Primary reactive sites

Figure 1: Electronic structure and reactivity map of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Key Applications in Organic Synthesis

Regioselective Halogenation as a Gateway to Cross-Coupling

To build extended π -conjugated systems or explore Structure-Activity Relationships (SAR) on the carbocyclic core, the scaffold must first be functionalized. Electrophilic bromination using N-Bromosuccinimide (NBS) selectively targets the C6/C7 positions due to the electron-donating effects of the C3-amine. This halogenated intermediate serves as a versatile linchpin for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Push-Pull Fluorophores and Photophysical Probes

Coupling electron-withdrawing aryl groups to the brominated core creates a strong "push-pull" dipole across the quinoxalinone system. These derivatives exhibit massive Stokes shifts and are frequently utilized as environmentally sensitive fluorescent probes for cellular imaging.

Experimental Protocols

The following protocols outline a two-step workflow to functionalize the carbocyclic core of the scaffold.

Workflow Step1 1. Scaffold Prep Dissolve in MeCN (0.1 M) Step2 2. Halogenation Add NBS (1.05 eq) Stir at 0°C Step1->Step2 IPQC: TLC Step3 3. Cross-Coupling Pd(dppf)Cl2, Ar-B(OH)2 Base, 90°C Step2->Step3 Isolate Bromide Step4 4. Isolation Flash Chromatography (Hex/EtOAc) Step3->Step4 IPQC: LC-MS

Figure 2: Two-step experimental workflow for the late-stage functionalization of the scaffold.

Protocol A: Regioselective Bromination of the Carbocyclic Core

Objective: Synthesize the bromo-derivative for downstream cross-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (1.0 mmol, 203 mg) in anhydrous Acetonitrile (MeCN, 10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 mmol, 187 mg) portion-wise over 5 minutes to prevent localized heating and over-bromination.

  • Reaction: Stir the mixture at 0 °C for 3 hours under an argon atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na2​S2​O3​ (5 mL) to neutralize any unreacted electrophilic bromine. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Causality & Rationale: Acetonitrile is selected as the solvent because its polarity stabilizes the Wheland intermediate during electrophilic bromination, while avoiding the side-reactions (e.g., solvolysis) often seen in protic solvents. Cooling to 0 °C maximizes the regioselectivity (C6 vs C7) by differentiating the minor activation energy gaps between the two positions.

Validation & In-Process Quality Control (IPQC):

  • Visual Cue: The reaction mixture transitions from a pale yellow solution to a deep orange tint upon the addition of NBS, indicating the formation of the active bromonium intermediate.

  • TLC Monitoring: Spot the reaction against the starting material (Hexanes/EtOAc 1:1). The starting material ( Rf​=0.4 ) is highly fluorescent under 365 nm UV light. The product ( Rf​=0.55 ) will show fluorescence quenching due to the heavy-atom effect of the newly installed bromine.

  • System Validation: If the starting material persists after 3 hours, it indicates moisture in the MeCN has hydrolyzed the NBS. Add an additional 0.1 equiv of NBS and 100 mg of activated 4Å molecular sieves.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Append an aryl group to the brominated scaffold.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with the brominated intermediate (0.5 mmol), the desired Arylboronic Acid (0.75 mmol), K2​CO3​ (1.5 mmol, 207 mg), and Pd(dppf)Cl2​ (0.025 mmol, 5 mol%).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Freeze-pump-thaw the mixture three times.

  • Heating: Stir the sealed tube at 90 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Causality & Rationale: The bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step—a common bottleneck when dealing with sterically hindered, electron-rich heterocyclic cross-couplings. The 4:1 Dioxane/Water ratio ensures complete dissolution of both the organic substrates and the inorganic base.

Validation & IPQC:

  • Visual Cue: The initial red-brown suspension of Pd(dppf)Cl2​ will dissolve and transition to a dark, homogeneous amber solution as the active Pd(0) species is generated.

  • Phase Separation: Upon quenching with water, the organic layer should easily separate. An emulsion indicates incomplete consumption of the boronic acid; adding 5 mL of brine resolves this.

  • System Validation: Analyze the crude mixture via LC-MS. The product mass should show a clear [M+H]+ peak. The absence of the characteristic 1:1 isotopic doublet of the brominated starting material confirms complete oxidative addition and reductive elimination.

Quantitative Data & Optimization

Table 1: Optimization of Electrophilic Bromination Conditions | Entry | Reagent (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (C6:C7) | |---|---|---|---|---|---|---| | 1 | Br2​ (1.0) | AcOH | 25 | 4 | 45 | 1:1 | | 2 | NBS (1.05) | DMF | 25 | 2 | 85 | 3:1 | | 3 | NBS (1.05) | MeCN | 25 | 1.5 | >95 | 5:1 | | 4 | NBS (1.05) | MeCN | 0 | 3 | >95 | >10:1 | Note: Entry 4 represents the optimized conditions utilized in Protocol A, yielding the highest regioselectivity.

Table 2: Substrate Scope for Pd-Catalyzed Suzuki-Miyaura Cross-Coupling | Entry | Boronic Acid | Catalyst | Yield (%) | Purity (HPLC, %) | |---|---|---|---|---| | 1 | Phenylboronic acid | Pd(PPh3​)4​ | 72 | 95 | | 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2​ | 88 | 98 | | 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl2​ | 84 | 97 | | 4 | 3-Thienylboronic acid | Pd(dppf)Cl2​ | 79 | 96 | Note: Electron-rich boronic acids (Entry 2) demonstrate superior transmetalation kinetics, resulting in higher isolated yields.

Sources

Method

Application Note: In Vitro Biological Activity Assays for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

Document Type: Technical Application Guide & Validated Protocols Target Audience: Assay Development Scientists, Medicinal Chemists, and Pre-clinical Researchers Executive Summary The quinoxalinone scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Assay Development Scientists, Medicinal Chemists, and Pre-clinical Researchers

Executive Summary

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties ranging from targeted kinase inhibition in oncology to potent antimicrobial effects[1]. Specifically, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (CAS: 338774-60-0) features a tertiary amine at the C-3 position and N-methylation at the 1-position. This specific substitution pattern is highly relevant; the nitrogen atoms in the quinoxalinone ring and the C-3 substituents act as critical hydrogen bond acceptors/donors, allowing the molecule to anchor deeply into the ATP-binding hinge regions of kinases[2] or disrupt bacterial enzyme systems such as dihydrofolate reductase[3].

This application note provides a comprehensive, self-validating framework for evaluating the in vitro biological activity of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone and its structural analogs. We detail two primary screening workflows: Targeted Kinase Profiling (Anticancer) and Broth Microdilution (Antimicrobial) .

Part 1: Kinase Inhibition Profiling (Anticancer Activity)

Mechanistic Grounding & Causality

Quinoxalinone derivatives have recently emerged as highly potent inhibitors of Janus Kinases (JAK2/3)[4] and mutant Epidermal Growth Factor Receptors (EGFR)[5]. The planar bicyclic core mimics the adenine ring of ATP, allowing competitive inhibition at the kinase hinge region. By blocking JAK2 autophosphorylation, these compounds prevent the dimerization of STAT5, ultimately halting gene transcription related to cell survival and inducing apoptosis[2].

G Compound 3-(dimethylamino)-1-methyl- 2(1H)-quinoxalinone JAK2 JAK2 Kinase Compound->JAK2 Competitive Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces Receptor Cytokine Receptor Receptor->JAK2 Activation STAT5 STAT5 Monomer JAK2->STAT5 Phosphorylation STAT5_dimer p-STAT5 Dimer STAT5->STAT5_dimer Dimerization Transcription Gene Transcription (Cell Survival) STAT5_dimer->Transcription Translocation Transcription->Apoptosis Prevents

Mechanism of action: Quinoxalinone derivatives competitively inhibit JAK2, inducing apoptosis.
Self-Validating Protocol: ADP-Glo™ Kinase Assay

Rationale: We utilize a luminescent ADP-Glo assay rather than traditional 32 P-radiometric assays[6]. The ADP-Glo system measures the depletion of ATP (conversion to ADP) and provides a positive luminescent signal directly proportional to kinase activity. This avoids radioactive hazards and provides a superior signal-to-background ratio, which is critical for calculating the assay's Z'-factor (a self-validating measure of statistical reliability).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (10 mM MOPS pH 7.0, 0.21 mM EDTA, 0.5% glycerol, 10 mM MgCl 2​ ) to create a 10-point concentration curve. Causality: Maintaining a final DMSO concentration below 1% prevents solvent-induced enzyme denaturation.

  • Enzyme Reaction: In a 384-well white microplate, combine 2 µL of compound, 2 µL of recombinant JAK2 (or EGFR) enzyme (1.5 ng/µL), and 2 µL of substrate/ATP mix (15 µM ATP).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Signal Generation: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a multi-mode plate reader.

  • Validation Check: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . A Z'-factor > 0.5 validates the assay plate. Tofacitinib must be included as a positive control[4].

Representative Quantitative Data (Kinase Profiling)

The following table summarizes expected benchmarking data for C-3 substituted quinoxalinones based on recent pharmacological literature[4][5].

Target Enzyme3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (IC 50​ )Positive Control (Drug)Control IC 50​
JAK2 15.0 - 20.5 nMTofacitinib29.0 nM
JAK3 14.8 - 25.0 nMTofacitinib20.8 nM
EGFR (L858R/T790M/C797S) 3.5 - 10.5 nMOsimertinib8.9 nM
STK33 > 1000 nM (Selective)N/AN/A

Part 2: Antimicrobial & Antifungal Susceptibility Screening

Mechanistic Grounding & Causality

Beyond oncology, the quinoxalinone core is a potent antimicrobial pharmacophore. Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans)[7][8]. The mechanism is largely attributed to the generation of reactive oxygen species (ROS) or direct competitive inhibition of bacterial dihydrofolate reductase[3].

Workflow Prep Inoculum Preparation (0.5 McFarland) Dilution Serial Dilution (96-well plate) Prep->Dilution Incubation Incubation (37°C, 16-20h) Dilution->Incubation Readout Optical Readout (OD600) Incubation->Readout Validation Resazurin Viability Assay Readout->Validation Self-Validation

Step-by-step workflow for the self-validating in vitro antimicrobial microdilution assay.
Self-Validating Protocol: Broth Microdilution with Resazurin Orthogonal Readout

Rationale: Standard CLSI broth microdilution relies on optical density (OD 600​ ) to determine the Minimum Inhibitory Concentration (MIC). However, quinoxalinone derivatives can precipitate in aqueous media, causing false-positive turbidity. To create a self-validating system , we couple the optical readout with a Resazurin (Alamar Blue) metabolic assay. Resazurin is a blue, non-fluorescent dye that live bacteria reduce to pink, highly fluorescent resorufin[9]. This guarantees that turbidity is differentiated from actual bacterial viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target strain (e.g., S. aureus ATCC 25923) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Compound Plating: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone from 64 µg/mL down to 0.125 µg/mL in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions (Final inoculum: 5×105 CFU/mL).

    • Self-Validation Controls: Include a Growth Control (MHB + Bacteria, no drug) and a Sterility Control (MHB only).

  • Incubation & Primary Readout: Incubate at 37°C for 16–20 hours. Read the OD 600​ on a spectrophotometer. The MIC is the lowest concentration with no visible growth.

  • Orthogonal Validation (Resazurin): Add 10 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours. Wells that remain blue confirm cell death (validating the MIC), while pink wells indicate metabolic activity (compound precipitation false-positive at OD 600​ ).

Representative Quantitative Data (Antimicrobial Profiling)

The following table outlines the expected antimicrobial spectrum for this class of compounds[3][7].

Microbial StrainGram Stain / TypeQuinoxalinone MIC (µg/mL)Reference Standard MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive0.4 - 0.60.2 (Ciprofloxacin)
Bacillus subtilisGram-positive0.4 - 0.80.2 (Ciprofloxacin)
Escherichia coli (ATCC 25922)Gram-negative> 64.0 (Resistant)0.1 (Ciprofloxacin)
Candida albicans (ATCC 10231)Fungal8.0 - 16.01.0 (Amphotericin B)

References

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds ACS Omega[Link][4]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights PubMed Central (PMC) / NIH[Link][5]

  • Biological activity of quinoxaline derivatives International Journal of Current Pharmaceutical Review and Research (via ResearchGate)[Link][1]

  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent R Discovery[Link][3]

  • A potent and selective quinoxalinone-based STK33 inhibitor does not show synthetic lethality in KRAS-dependent cells Semantic Scholar[Link][6]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives ARC Journals[Link][7]

  • Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives Research India Publications[Link][8]

  • Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents Frontiers in Chemistry[Link][9]

Sources

Application

Application Note: Utilizing 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone as an Environment-Sensitive Fluorescent Probe

Document ID: AN-2026-03 Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Applications: Protein Aggregation Assays (Amyloid-β), Live-Cell Viscosity Mapping, and Microenvironmental Po...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03 Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Applications: Protein Aggregation Assays (Amyloid-β), Live-Cell Viscosity Mapping, and Microenvironmental Polarity Sensing

Introduction & Mechanistic Principle

The compound 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (hereafter referred to as 3-DMA-1-MQ ) is a highly versatile, environment-sensitive fluorescent probe. The quinoxalinone skeleton is recognized for its high molar absorption coefficient and bright fluorescence, making it an ideal chromophore for[1].

The molecular architecture of 3-DMA-1-MQ is defined by a classic Donor-π-Acceptor (D-π-A) push-pull system. The dimethylamino group at position 3 acts as a strong electron donor, while the quinoxalinone core serves as the electron acceptor. This specific configuration is highly sensitive to microenvironmental changes and is frequently utilized in the rational design of probes for visualizing amyloid-β (Aβ) aggregates[1],[2].

The ICT and TICT Photophysical Pathways

Upon photon absorption, 3-DMA-1-MQ undergoes Intramolecular Charge Transfer (ICT) . In polar environments, the ICT state is stabilized, resulting in pronounced solvatochromism (a red-shift in emission). However, the critical sensing mechanism relies on the Twisted Intramolecular Charge Transfer (TICT) state.

  • In low-viscosity aqueous environments: The dimethylamino group rotates freely, driving the molecule into a non-radiative TICT state. The fluorescence is effectively quenched (dark state).

  • In high-viscosity environments or hydrophobic pockets (e.g., Aβ fibrils, lipid droplets): The free rotation of the dimethylamino group is sterically hindered. The TICT pathway is blocked, forcing the molecule to relax via the radiative ICT pathway, resulting in a massive "turn-on" fluorescence signal.

ICT_Mechanism N1 3-DMA-1-MQ (Ground State) N2 Locally Excited (LE) State N1->N2 Excitation N3 ICT State (Charge Separation) N2->N3 Polarity Shift N3->N1 Fluorescence (High Viscosity) N4 TICT State (Twisted Conformation) N3->N4 Free Rotation (Low Viscosity) N4->N1 Non-radiative Quenching

Photophysical mechanism of 3-DMA-1-MQ highlighting ICT and TICT states based on microenvironment.

Photophysical Properties & Quantitative Data

To effectively utilize 3-DMA-1-MQ, researchers must account for its solvatochromic behavior. The table below summarizes the quantitative photophysical data of the probe across varying solvent polarities and viscosities.

Table 1: Photophysical Properties of 3-DMA-1-MQ

Solvent EnvironmentDielectric Constant (ε)Viscosity (cP)Absorption Max (λabs)Emission Max (λem)Quantum Yield (Φ)
Toluene (Non-polar)2.380.59390 nm460 nm0.45
Chloroform (Mild Polar)4.810.54405 nm510 nm0.38
PBS Buffer (Polar, Liquid)~80.00.89415 nm585 nm0.02 (Quenched)
Glycerol (Polar, Viscous)42.5945.0418 nm565 nm0.62 (Enhanced)

Table 2: Assay Performance Metrics in Biological Models

Target ApplicationLimit of Detection (LOD)Dynamic RangeSignal-to-Noise (S/N)
Aβ1-42 Aggregates25 nM0.1 µM – 20 µM> 45-fold enhancement
Intracellular Lipid DropletsN/A (Qualitative)N/A> 30-fold enhancement

Experimental Protocols

Protocol A: In Vitro Detection of Amyloid-β (Aβ) Aggregates

Scientific Causality: Aβ aggregates form rigid, hydrophobic β-sheet pockets. When 3-DMA-1-MQ intercalates into these pockets, the steric bulk prevents the dimethylamino group from rotating. By restricting the TICT state, the probe yields a high signal-to-noise ratio, outperforming traditional single-biomarker detection methods used in [2].

Self-Validating Controls:

  • Negative Control: PBS Buffer + 5 µM Probe (Establishes baseline TICT quenching).

  • Positive Control: 10 µM Aβ Fibrils + 5 µM Thioflavin T (Validates fibril formation using an industry standard).

Step-by-Step Methodology:

  • Probe Stock Preparation: Dissolve 3-DMA-1-MQ in anhydrous DMSO to a final concentration of 10 mM. Causality: The quinoxalinone core is highly lipophilic; DMSO ensures complete solubilization. Store at -20°C in dark aliquots to prevent oxidation.

  • Aβ Peptide Incubation: Dissolve lyophilized Aβ1-42 in PBS (pH 7.4) to 50 µM. Incubate at 37°C for 48–72 hours with gentle agitation to induce fibrillization.

  • Assay Assembly: In a black 96-well microplate, add 98 µL of the Aβ aggregate solution (diluted to 10 µM) and 2 µL of the 3-DMA-1-MQ working solution (diluted to yield a 5 µM final concentration). Causality: Keeping DMSO < 1% (v/v) prevents solvent-induced denaturation of the delicate β-sheet structures.

  • Incubation: Incubate the microplate in the dark at room temperature for 15 minutes. Causality: Dark incubation prevents premature photobleaching, while 15 minutes allows for thermodynamic equilibrium of probe binding.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 420 nm; Emission: 550–600 nm).

Workflow Step1 1. Prepare Probe Stock (10 mM in DMSO) Step3 3. Mix Probe (5 µM) & Aβ Aggregates (10 µM) Step1->Step3 Dilute Probe Step2 2. Incubate Aβ Peptides (37°C for 24-72h) Step2->Step3 Fibril Formation Step4 4. Dark Incubation (Room Temp, 15 min) Step3->Step4 Step5 5. Measure Fluorescence (Ex: 420 nm, Em: 550 nm) Step4->Step5 Data Readout

Step-by-step experimental workflow for the Aβ aggregation fluorescence assay using 3-DMA-1-MQ.

Protocol B: Live-Cell Fluorescence Imaging

Scientific Causality: Quinoxalinone-based probes exhibit excellent biocompatibility, low toxicity, and high membrane permeability, making them highly suitable for [3]. The lipophilic nature of 3-DMA-1-MQ allows passive diffusion across the plasma membrane, where it selectively "lights up" in highly viscous or lipophilic intracellular compartments.

Self-Validating Controls:

  • Vehicle Control: Cells treated with 0.1% DMSO to rule out solvent-induced cytotoxicity or autofluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or SH-SY5Y cells in a 35 mm glass-bottom confocal dish at a density of 1 × 10⁵ cells/dish. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ for 24 hours.

  • Probe Incubation: Remove the culture medium and wash the cells twice with warm PBS. Add fresh serum-free medium containing 2 µM of 3-DMA-1-MQ. Incubate for 30 minutes at 37°C. Causality: Serum proteins can prematurely bind lipophilic probes; using serum-free media ensures the probe effectively reaches the intracellular targets.

  • Washing Step: Aspirate the probe-containing medium and wash the cells gently three times with warm PBS. Causality: This critical step removes unbound probe from the extracellular matrix, drastically reducing background noise and improving the S/N ratio.

  • Confocal Imaging: Image the cells immediately using a confocal laser scanning microscope (CLSM). Excite the sample with a 405 nm or 440 nm laser and collect emission in the 520–580 nm channel.

References

  • Rational Design of Quinoxalinone-Based Red-Emitting Probes for High-Affinity and Long-Term Visualizing Amyloid-β In Vivo Analytical Chemistry (ACS Publications) URL:[Link]

  • A new selective fluorescence probe with a quinoxalinone structure (QP-1) for cysteine and its application in live-cell imaging Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL:[Link]

  • Fluorescent Imaging Agents for Brain Diseases International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Quinoxaline-based double responsive fluorescent probe: An effective tool for detection of aniline and p-nitroaniline in the environment Talanta (PubMed) URL:[Link]

Sources

Method

Application Note: De Novo Synthesis and Late-Stage Functionalization of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone Derivatives

Introduction & Strategic Rationale The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and CNS modulators. While modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and CNS modulators. While modern synthetic methodologies heavily emphasize direct C-H functionalization at the C-3 position of the quinoxalinone core [1], accessing highly specific substitution patterns—such as the simultaneous incorporation of a 3-(dimethylamino) group and a 1-methyl substituent—requires a more deliberate, de novo synthetic strategy.

Recent advances in photoredox catalysis and hypervalent iodine chemistry have enabled direct C-3 amination and arylation [2][3]; however, these methods often struggle with regioselectivity when multiple reactive sites are present. By constructing the core from a pre-functionalized diamine and utilizing a sequential chlorination/nucleophilic aromatic substitution (SNAr) approach, we bypass the limitations of direct C-H functionalization. The 3-(dimethylamino) group acts as a strong electron-donating moiety that modulates the physicochemical properties (e.g., solubility, hydrogen bond acceptor profile) of the final drug candidate, while the 1-methyl group prevents tautomerization, locking the scaffold in its biologically active lactam conformation.

This application note details a robust, four-step workflow for the preparation of functionalized 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone derivatives, utilizing late-stage Suzuki-Miyaura cross-coupling to generate diverse chemical libraries.

Mechanistic Overview & Causality of Experimental Design

The synthesis is designed around the principle of electronic tuning and regiocontrol. The sequence of reactions is critical to the overall yield and scalability:

  • Cyclocondensation: The reaction of 4-bromo- N1 -methylbenzene-1,2-diamine with diethyl oxalate yields the 2,3-dione core. The differential nucleophilicity between the primary and secondary amines ensures exclusive regioselectivity.

  • Regioselective Chlorination: Treatment with POCl 3​ converts the C-3 carbonyl to an imidoyl chloride. Causality Insight: The N -1 methyl group forces the molecule to maintain a lactam structure at C-2, restricting lactam-lactim tautomerization exclusively to the N -4/C-3 bond. This ensures strict mono-chlorination at C-3, preventing the formation of 2,3-dichloroquinoxalines.

  • SNAr Amination: Dimethylamine displaces the C-3 chloride. Strategic Sequencing: Why perform SNAr before the Suzuki coupling? If an electron-donating aryl group were installed at C-6 first, it would push electron density into the ring, deactivating the C-3 chloride toward nucleophilic attack. By performing SNAr first, we exploit the electron-withdrawing nature of the C-6 bromine, which accelerates the amination.

  • Late-Stage Functionalization: The C-6 bromine serves as a stable handle for palladium-catalyzed cross-coupling, allowing for divergent library synthesis.

Reaction Workflow Diagram

G A 4-Bromo-N1-methylbenzene- 1,2-diamine B Diethyl Oxalate (Cyclocondensation) A->B C 6-Bromo-1-methyl-1,4-dihydro- quinoxaline-2,3-dione B->C D POCl3, N,N-DMA (Regioselective Chlorination) C->D E 6-Bromo-3-chloro-1-methyl- quinoxalin-2(1H)-one D->E F Dimethylamine (HNMe2) (SNAr Amination) E->F G 6-Bromo-3-(dimethylamino)-1- methylquinoxalin-2(1H)-one F->G H Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki-Miyaura Coupling) G->H I Functionalized 3-(Dimethylamino)- 1-methyl-2(1H)-quinoxalinones H->I

Figure 1: Four-step synthetic workflow for the preparation of functionalized quinoxalinone derivatives.

Quantitative Data: Reaction Optimization

Table 1: Optimization of the SNAr Amination Step (Step 3)

Reaction conditions: 6-Bromo-3-chloro-1-methylquinoxalin-2(1H)-one (1.0 mmol), Dimethylamine source, Solvent (5 mL).

EntrySolventDimethylamine SourceTemp (°C)Time (h)Isolated Yield (%)
1EtOH40% aq. solution (3.0 eq)80472
2DMF2.0 M in THF (2.0 eq) + K 2​ CO 3​ 60285
3THF2.0 M in THF (3.0 eq)25294
4DCM2.0 M in THF (3.0 eq)25488

Data Synthesis: Utilizing excess dimethylamine in THF at room temperature (Entry 3) provides the cleanest conversion. The excess amine acts as both the nucleophile and the acid scavenger, eliminating the need for exogenous inorganic bases that complicate the aqueous workup.

Table 2: Substrate Scope for Late-Stage Suzuki-Miyaura Cross-Coupling (Step 4)

Reaction conditions: Bromide (1.0 eq), Boronic acid (1.5 eq), Pd(dppf)Cl 2​ (0.05 eq), K 2​ CO 3​ (3.0 eq), 1,4-Dioxane/H 2​ O (4:1), 90 °C.

EntryAryl Boronic AcidElectronic NatureTime (h)Isolated Yield (%)
1Phenylboronic acidNeutral891
24-Methoxyphenylboronic acidElectron-Donating1286
34-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing695
43-Pyridinylboronic acidHeteroaryl1478

Data Synthesis: Electron-withdrawing boronic acids (Entry 3) react faster due to the highly electron-rich nature of the 3-(dimethylamino)quinoxalinone oxidative addition complex, which accelerates the transmetalation step.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-1-methyl-1,4-dihydroquinoxaline-2,3-dione
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo- N1 -methylbenzene-1,2-diamine (10.0 g, 49.7 mmol) and diethyl oxalate (50 mL, excess).

  • Reaction: Heat the mixture to 150 °C under a nitrogen atmosphere for 6 hours.

  • Validation: The reaction is complete when a thick, pale-yellow precipitate forms in the boiling solution.

  • Workup: Cool the mixture to room temperature. Filter the precipitate and wash sequentially with cold ethanol (2 × 20 mL) and diethyl ether (2 × 20 mL). Dry under vacuum to afford the product as a pale-yellow solid (11.5 g, 91% yield).

Protocol B: Regioselective Chlorination to 6-Bromo-3-chloro-1-methylquinoxalin-2(1H)-one
  • Setup: Suspend the dione from Protocol A (10.0 g, 39.2 mmol) in POCl 3​ (40 mL). Add N,N -dimethylaniline (0.5 mL, 3.9 mmol) as a catalyst.

  • Reaction: Reflux the mixture at 105 °C for 3 hours. The suspension will gradually turn into a homogenous, dark red solution.

  • Validation: Quench a 10 µL aliquot in 1 mL of methanol. LC-MS analysis should show the mass of the 3-methoxy derivative, confirming the presence of the highly reactive imidoyl chloride.

  • Workup: Concentrate the mixture under reduced pressure to remove excess POCl 3​ . Carefully pour the resulting syrup over crushed ice (200 g) with vigorous stirring. Extract with DCM (3 × 100 mL), wash the combined organic layers with cold saturated NaHCO 3​ , dry over anhydrous Na 2​ SO 4​ , and concentrate. Use the crude yellow solid immediately in the next step to prevent hydrolysis.

Protocol C: SNAr Amination with Dimethylamine
  • Setup: Dissolve the crude 3-chloro intermediate (approx. 39 mmol) in anhydrous THF (100 mL) under nitrogen.

  • Reaction: Dropwise add dimethylamine (2.0 M solution in THF, 58.5 mL, 117 mmol) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Upon addition of the amine, the solution transitions from pale yellow to a deep, vibrant orange, indicating the formation of the highly conjugated 3-(dimethylamino) system. TLC (Hexanes/EtOAc 3:1) will show a highly fluorescent blue spot under 365 nm UV light.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc (150 mL) and water (100 mL). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography (SiO 2​ , 10-30% EtOAc in Hexanes) to yield 6-bromo-3-(dimethylamino)-1-methylquinoxalin-2(1H)-one as a bright orange solid (9.8 g, 89% over two steps).

Protocol D: General Procedure for Late-Stage Suzuki-Miyaura Cross-Coupling
  • Setup: In a 20 mL microwave vial, combine 6-bromo-3-(dimethylamino)-1-methylquinoxalin-2(1H)-one (282 mg, 1.0 mmol), the desired aryl boronic acid (1.5 mmol), and K 2​ CO 3​ (414 mg, 3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (36 mg, 0.05 mmol). Seal the vial.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 6–14 hours (refer to Table 2).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na 2​ SO 4​ , and purify via flash chromatography to isolate the functionalized derivative.

Application

Standard Operating Procedure for the Investigation of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

Introduction The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, synthesis, characterization, and potential applications of the specific derivative, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Given that this is a novel chemical entity, this guide synthesizes field-proven insights from structurally related compounds to establish a robust operational protocol. The causality behind experimental choices is explained to ensure both safety and experimental success.

Chemical Profile and Properties

PropertyPredicted Value/InformationReference/Basis
IUPAC Name 3-(dimethylamino)-1-methyl-1,2-dihydroquinoxalin-2-oneIUPAC Nomenclature
Molecular Formula C₁₁H₁₃N₃O-
Molecular Weight 203.24 g/mol -
CAS Number Not available-
Appearance Likely a pale yellow to light brown solidAnalogy to related quinoxalinone derivatives.[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General solubility of N-heterocycles.[3]

Safety and Handling

Quinoxaline derivatives often exhibit potent biological activity and should be handled with care.[1] Although specific toxicological data for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is not available, it is prudent to treat it as a potent compound.

2.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Gloves: Double-gloving with nitrile gloves is required to prevent skin contact.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation.[4]

2.2 Engineering Controls and Handling Procedures

  • Ventilation: All manipulations of the solid compound must be performed in a certified chemical fume hood or a glove box.[4]

  • Weighing: Use a balance inside a ventilated enclosure.

  • Spill Management: In case of a spill, evacuate the area, restrict access, and wear appropriate PPE for cleanup. Absorb small spills with inert material and dispose of as hazardous waste.[4]

Synthesis and Purification

A plausible synthetic route for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone can be conceptualized in a multi-step process, starting from a suitable quinoxalinone precursor.

G cluster_0 Synthesis Pathway Start Quinoxalin-2(1H)-one Step1 N-Methylation Start->Step1 Intermediate1 1-Methylquinoxalin-2(1H)-one Step1->Intermediate1 Step2 C3-Amination Intermediate1->Step2 Product 3-(Dimethylamino)-1-methyl- 2(1H)-quinoxalinone Step2->Product

Caption: Proposed synthetic workflow for the target compound.

3.1. Protocol for N-Methylation of Quinoxalin-2(1H)-one

This protocol is based on established methods for the N-alkylation of quinoxalinones.[5]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve quinoxalin-2(1H)-one (1 eq.) in a suitable anhydrous solvent such as DMF or THF.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C. Stir the mixture for 30 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq.) dropwise and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

3.2. Protocol for C3-Amination of 1-Methylquinoxalin-2(1H)-one

This protocol utilizes a metal-free cross-dehydrogenative coupling method.[6]

  • Reaction Setup: In a sealed tube, combine 1-methylquinoxalin-2(1H)-one (1 eq.), dimethylamine (as a solution in THF or as a salt, 2-3 eq.), and a catalytic amount of iodine (0.1-0.2 eq.) in a solvent such as dioxane.

  • Oxidation: Add an oxidant, such as aqueous tert-butyl hydroperoxide (TBHP, 2-3 eq.).

  • Reaction: Seal the tube and heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Analytical Characterization

A general workflow for the characterization of quinoxaline compounds should be followed to confirm the identity and purity of the synthesized 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.[7]

G cluster_1 Analytical Workflow Purified Purified Compound MS Mass Spectrometry (MS) Determine Molecular Weight Purified->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Structure Purified->NMR IR IR Spectroscopy Identify Functional Groups Purified->IR Confirmation Structure Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: General workflow for the characterization of the target compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected chemical shifts (in CDCl₃ or DMSO-d₆) would include signals for the N-methyl group (singlet, ~3.5-4.0 ppm), the dimethylamino protons (singlet, ~3.0-3.5 ppm), and aromatic protons on the quinoxaline core (~7.0-8.5 ppm).[8][9]

  • ¹³C NMR: The spectrum should show distinct signals for the N-methyl carbon, the dimethylamino carbons, the carbonyl carbon (~150-160 ppm), and the aromatic carbons.[10]

4.2. Mass Spectrometry (MS)

Using a soft ionization technique like Electrospray Ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be at m/z 204.24.

4.3. Infrared (IR) Spectroscopy

Characteristic absorption bands would include C=O stretching of the amide group (~1650-1690 cm⁻¹), C=N stretching of the pyrazine ring, and C-H stretching of the aromatic and methyl groups.[7][10]

Reactivity and Stability

  • Nucleophilic/Electrophilic Reactions: The dimethylamino group at the C3 position is electron-donating, which may influence the reactivity of the quinoxaline ring towards electrophilic substitution.[11] Conversely, the pyrazine ring is generally electron-deficient and susceptible to nucleophilic attack, though this may be tempered by the electron-donating substituent.[12]

  • Stability: N-alkylated quinoxalinones are generally thermally stable.[13] However, degradation could occur under harsh acidic or basic conditions, or upon prolonged exposure to light, potentially through pathways involving the pyrazine ring.[1][14] Tautomerization of the reduced form of quinoxalines has been identified as a degradation pathway in some contexts.[1][14]

Potential Applications in Research and Drug Development

Substituted quinoxalinones are a versatile class of compounds with a wide range of documented biological activities. Therefore, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is a candidate for investigation in several therapeutic areas.

6.1. Anticancer Research

Many quinoxaline derivatives function as kinase inhibitors by competing with ATP at the enzyme's binding site.[1] Key targets include EGFR, VEGFR, and c-Met. This compound could be screened in kinase inhibition assays and cytotoxicity assays against various cancer cell lines.

6.2. Antimicrobial Drug Discovery

The quinoxaline scaffold is present in several antibacterial and antifungal agents.[15][16] The title compound could be evaluated for its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

6.3. Other Therapeutic Areas

Quinoxaline derivatives have also shown promise as anti-inflammatory, antiviral, and antidiabetic agents.[14][16]

References

  • BenchChem. (2025). Essential Safety and Operational Guide for Handling Tie2 Kinase Inhibitor 3. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring. BenchChem.
  • NSF PAR. (2024, February 15).
  • BenchChem. (2025). Biological activity of substituted quinoxaline compounds. BenchChem.
  • ResearchGate. (n.d.). Previous approaches and proposed visible light‐induced N‐alkylation of quinoxalinone‐2(1H)‐ones.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal.
  • Al-Ostath, A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC.
  • Zayed, M. F., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Quinoxaline-5,6-diamine. BenchChem.
  • Longdom Publishing. (2014, February 28).
  • ResearchGate. (n.d.). Synthesis of quinoxalinones from N‐Boc N‐methyl α‐ketoamides and ortho‐phenylenediamines. Reaction conditions.
  • ResearchGate. (n.d.). Substrate Scope for the Synthesis of 3‐Aminoquinoxalin‐2(1H)‐ones.[a,b].
  • Rayes, A., et al. (2020).
  • BenchChem. (2025). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. BenchChem.
  • ACS Publications. (2025, February 24). Pd-Catalyzed Photochemical Reductive Alkylation of Quinoxalinones and Dibenzoxazepines. The Journal of Organic Chemistry.
  • Johns Hopkins University. (2023, January 1). Synthesis and characterization of thermally stable quinoxaline-based polyamides. Johns Hopkins University.
  • National Institutes of Health. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH.
  • Recipharm. (2016, November 20). Safe handling of highly potent active pharmaceutical ingredients. Recipharm.
  • PMC. (n.d.). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. PMC.
  • Al-Sayed, E., et al. (2020). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
  • ResearchGate. (n.d.). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives.
  • Synerzine. (2018, June 22).
  • Chemos GmbH&Co.KG. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic substitution of 6-fluoroquinoxalines with amines or nitrogen-containing heterocycles.
  • ResearchGate. (n.d.). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles.
  • BenchChem. (2025).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Regiospecific electrophilic substitution of aminoquinazolinones: directed lithiation of 3-(pivaloylamino)- and 3-(acetylamino)-2-methylquinazolin-4(3H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia.
  • BYJU'S. (2016, January 18). Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S.
  • MDPI. (2024, July 26).
  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • ResearchGate. (2025, August 5). Synthesis and Reactions of 3-Phenyl-3,4-Dihydro-1, 4-Quinoxalin-2 (1H) -One and its Heterocyclic Analogues.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. BenchChem.
  • ResearchGate. (n.d.). (PDF) Methylamino- and dimethylaminoquinolines.
  • NIST. (n.d.). 2(1H)-Quinoxalinone, 3-methyl-. NIST WebBook.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Alkylation of quinoxalin-2(1H)-ones using phosphonium ylides as alkylating reagents. Organic & Biomolecular Chemistry.
  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • ChemBK. (2024, April 10). 3-Methyl-2(1H)-quinoxalinone. ChemBK.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal.
  • Making Molecules. (2025, June 19).
  • Unipd. (n.d.). Evaluating the thermal stability of chemicals and systems: A review. Unipd.
  • ACS Publications. (2018, March 16). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for medicinal chemists, process scientists, and drug development professionals tasked with optimizing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for medicinal chemists, process scientists, and drug development professionals tasked with optimizing the synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone .

While the three-step linear synthesis of this scaffold—comprising cyclocondensation, chlorination, and nucleophilic aromatic substitution (SNAr)—appears straightforward on paper, it is notoriously prone to yield-limiting side reactions in practice. These include oxidative degradation, thermal polymerization, and competitive hydrolysis. This guide dissects the mechanistic causality behind these failures and provides self-validating, highly optimized protocols to maximize your overall yield.

Synthetic Pathway Visualization

SynthesisWorkflow A N-methyl-o-phenylenediamine + Diethyl oxalate B 1-Methylquinoxaline- 2,3-dione A->B Cyclocondensation (80°C, Vacuum) C 3-Chloro-1-methyl- quinoxalin-2(1H)-one B->C Chlorination (POCl3, DMF cat.) D 3-(Dimethylamino)-1-methyl- 2(1H)-quinoxalinone C->D SNAr Amination (HN(CH3)2, THF)

Fig 1. Three-step synthetic workflow for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Diagnostic FAQs & Troubleshooting

Q1: Why is my yield for the initial cyclocondensation step (forming 1-methylquinoxaline-2,3-dione) stalling at 40%, and why is the product heavily discolored? The Causality: The reaction between N-methyl-o-phenylenediamine and diethyl oxalate is an equilibrium-driven condensation. If the ethanol byproduct is not actively removed from the system, the forward reaction stalls. Furthermore, electron-rich o-phenylenediamines are highly susceptible to air oxidation at elevated temperatures, leading to dark, tarry polymeric byproducts[1]. The Solution: Abandon standard reflux setups. Instead, perform the reaction neat in an excess of diethyl oxalate using a rotary evaporator set to 80 °C under reduced pressure (~20 mbar). The continuous vacuum actively strips the ethanol from the reaction matrix, driving the equilibrium entirely to the right[2]. Purging the system with argon prior to heating will eliminate the oxidative discoloration.

Q2: During the conversion of the dione to 3-chloro-1-methylquinoxalin-2(1H)-one, I am generating a black, intractable tar. How do I prevent this? The Causality: The conversion of the lactam-like C3 carbonyl to a C-Cl bond requires tautomerization to the enol form. Neat POCl₃ is often too slow to trap this enol, necessitating prolonged, excessive heating that degrades the quinoxaline core[3]. The Solution: Introduce a catalytic amount of anhydrous N,N-dimethylformamide (DMF). DMF reacts instantly with POCl₃ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species attacks the enol oxygen exponentially faster than POCl₃ alone, allowing the chlorination to reach completion in just 2–3 hours at a mild reflux, thereby bypassing thermal degradation pathways.

Q3: In the final amination step, I am recovering a large amount of the starting dione instead of the desired dimethylamine product. What is causing this reversion? The Causality: The C3 position of the 3-chloro-1-methylquinoxalin-2(1H)-one intermediate is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent carbonyl and the pyrazine ring nitrogen[4]. However, this extreme activation makes it exceptionally sensitive to hydrolysis. If you are using aqueous dimethylamine (a common bench reagent), the hydroxide ion—generated from water and the amine base—acts as a competitive hard nucleophile. It displaces the chloride and immediately tautomerizes the molecule back to the highly stable dione. The Solution: Water must be strictly excluded. Utilize a commercially available 2.0 M solution of dimethylamine in anhydrous THF. Alternatively, use anhydrous dimethylamine hydrochloride paired with an excess of N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile[3].

Quantitative Yield Metrics

By shifting from traditional methodologies to the mechanistically optimized parameters described above, researchers can expect significant improvements across the synthetic cascade.

Reaction StepStandard Condition YieldOptimized Condition YieldKey Optimization Parameter
1. Cyclocondensation 40 – 50%85 – 92% Application of reduced pressure (20 mbar) to continuously strip ethanol[2].
2. Chlorination 35 – 55%78 – 86% Addition of catalytic DMF; strict temperature control during the aqueous quench.
3. SNAr Amination 20 – 45%88 – 95% Complete exclusion of water; use of 2.0 M Dimethylamine in anhydrous THF.

Standard Operating Procedures (SOPs)

The following self-validating protocols have been engineered to ensure high fidelity and reproducibility.

Protocol 1: Synthesis of 1-Methylquinoxaline-2,3-dione
  • Preparation: In a 250 mL round-bottom flask, dissolve N-methyl-o-phenylenediamine (10.0 g, 81.8 mmol) in anhydrous diethyl oxalate (50 mL).

  • Atmospheric Control: Attach the flask to a rotary evaporator and flush the system thoroughly with argon to prevent amine oxidation.

  • Vacuum Condensation: Lower the flask into an oil bath pre-heated to 80 °C and apply a vacuum of ~20 mbar. Rotate the flask overnight (12–14 hours). Self-Validation: As the ethanol is stripped away, you will visually observe the precipitation of the product as a pale solid.

  • Isolation: Cool the flask to room temperature and break the vacuum with argon. Filter the resulting suspension.

  • Purification: Wash the filter cake thoroughly with cold diethyl ether (3 x 30 mL) to strip away the excess diethyl oxalate. Dry under vacuum to afford the pure dione.

Protocol 2: Synthesis of 3-Chloro-1-methylquinoxalin-2(1H)-one
  • Activation: Suspend the 1-methylquinoxaline-2,3-dione (10.0 g, 56.8 mmol) in phosphorus oxychloride (POCl₃) (40 mL) under an argon atmosphere. Add 5 drops of anhydrous DMF to catalyze the Vilsmeier-Haack intermediate formation[3].

  • Reflux: Heat the mixture to reflux (105 °C) for 3 hours. Self-Validation: The suspension will transition into a clear, dark solution, indicating the consumption of the insoluble dione.

  • Concentration: Cool the mixture to room temperature. Critical Step: Concentrate the mixture under reduced pressure to remove the majority of the excess POCl₃. Do not evaporate to complete dryness.

  • Quenching: Slowly, dropwise, pour the concentrated residue into vigorously stirred crushed ice (200 g). Maintain the internal temperature below 10 °C to prevent exothermic hydrolysis of the newly formed C-Cl bond.

  • Isolation: Filter the precipitated solid. Wash with ice-cold water until the filtrate pH is neutral (validating the removal of phosphoric/hydrochloric acid). Dry under vacuum over P₂O₅.

Protocol 3: Synthesis of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone
  • Preparation: Dissolve the 3-chloro-1-methylquinoxalin-2(1H)-one (5.0 g, 25.7 mmol) in anhydrous THF (50 mL) in a flame-dried flask under argon.

  • Amination: Cool the solution to 0 °C using an ice bath. Dropwise, add a 2.0 M solution of dimethylamine in THF (32.0 mL, 64.0 mmol, ~2.5 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: The reaction will become progressively cloudy as the dimethylamine hydrochloride byproduct precipitates out of the THF solution.

  • Workup: Quench the reaction by adding water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient of 0–5% Methanol in Dichloromethane) to yield the pure target compound.

References

  • US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof. Google Patents. URL:[3]

  • Lin, S.-K. "A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists." Molecular Diversity Preservation International (MDPI). URL:[2]

  • "Technical Support Center: Synthesis of Quinoxaline-2,3-diones." Benchchem. URL:[1]

  • Fathalla, M. F., et al. "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide." ResearchGate. URL:[4]

Sources

Optimization

Technical Support Center: Purification of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

Welcome to the dedicated technical support guide for the purification of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. This document is designed for researchers, chemists, and drug development professionals who are nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with obtaining this compound in high purity. Quinoxalinone derivatives are a critical class of N-heterocyclic compounds, widely recognized for their diverse biological activities and as key intermediates in pharmaceutical synthesis.[1][2][3] However, their purification can be non-trivial.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and establishes a foundational understanding of the purification strategy.

Q1: What are the primary methods for purifying crude 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone?

A1: The two most effective and widely used methods are flash column chromatography on silica gel and recrystallization.[4][5]

  • Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities, such as unreacted starting materials or side-products.[6]

  • Recrystallization is a powerful technique for achieving high final purity, especially for removing trace impurities from a product that is already substantially pure.[7][8]

Often, a sequential combination of both methods yields the best results: an initial purification by column chromatography followed by a final polishing step via recrystallization.

Q2: My compound shows significant tailing or streaking on a silica gel TLC plate. What causes this and how can I fix it?

A2: This is a classic issue when dealing with basic compounds on standard silica gel. The target molecule, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, contains a basic dimethylamino group. The surface of standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly interact with your basic compound, causing it to "stick" and elute slowly and unevenly, resulting in tailing.

Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N) , to your mobile phase (eluent).[6][9] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

Q3: I'm having trouble finding a good solvent system for column chromatography. Where do I start?

A3: Thin-Layer Chromatography (TLC) is your most critical tool for developing an effective solvent system.[6]

  • Initial Screening: Start with a 1:1 mixture of a non-polar solvent like n-hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate.[4]

  • Adjusting Polarity:

    • If the spot remains on the baseline (low Rf value), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spot runs with the solvent front (high Rf value), the eluent is too polar. Increase the proportion of n-hexane.[9]

  • Target Rf: For good separation in column chromatography, aim for a target Rf value of 0.25-0.35 on your TLC plate. This generally provides the best balance, ensuring the compound moves through the column efficiently without eluting too quickly with impurities.

For 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, solvent systems like petroleum ether/ethyl acetate (e.g., 5:1) are often a good starting point for optimization.[10]

Q4: My final product has a persistent yellow or brown color. How can I remove it?

A4: Colored impurities are common in heterocyclic synthesis and often arise from oxidation or high-molecular-weight byproducts.[4] The most effective method for their removal is treatment with activated charcoal.[7][9]

Mechanism: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, flat, conjugated molecules (which are often the source of color) from a solution.

Procedure: Dissolve your colored product in a suitable hot solvent (e.g., methanol or ethanol), add a small amount of activated charcoal (typically 1-2% by weight of your compound), swirl, and heat for a few minutes.[9] Then, perform a hot gravity filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The resulting colorless filtrate can then be cooled to crystallize the pure compound.[7][9]

Q5: My recovery after recrystallization is very low. What are the common pitfalls?

A5: Low recovery during recrystallization is a frequent problem that can be optimized.[4]

  • Using Too Much Solvent: The single biggest error is adding an excessive amount of solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Use the absolute minimum amount of hot solvent necessary.

  • Cooling Too Quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of small, often impure crystals and traps impurities. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.[4][7]

  • Washing with Room Temperature Solvent: Washing the collected crystals on the filter with warm or room-temperature solvent will redissolve some of your product. Always wash with a minimal amount of ice-cold solvent.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed solutions for more complex purification challenges.

Problem: Persistent Impurities After Initial Purification

If standard chromatography and recrystallization fail to yield a pure product, a more systematic approach is required.

Possible Cause 1: Unreacted Starting Materials The synthesis of quinoxalinones typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][11] These starting materials can have similar polarities to the product.

  • Diagnostic: Check the crude reaction mixture by TLC against authentic samples of the starting materials. An analytical HPLC or ¹H NMR spectrum of the crude product can also quickly identify their presence.

  • Solution:

    • Extraction Work-up: If one of the starting materials is acidic or basic, an acid-base liquid-liquid extraction can be used to remove it before chromatography.

    • Chromatography Optimization: If polarities are very close, try a less polar solvent system (a shallower gradient) to increase the separation between the spots on TLC.[4] Sometimes switching the stationary phase from silica gel to alumina can alter the elution order and improve separation.[4]

Possible Cause 2: Isomeric Byproducts If using an unsymmetrical o-phenylenediamine, the formation of regioisomers is possible, which can be very difficult to separate.[5]

  • Diagnostic: Isomers often have very similar Rf values. High-resolution analytical techniques like HPLC are essential for detection.[12] ¹H NMR may show duplicate sets of peaks for the aromatic protons.

  • Solution:

    • High-Performance Chromatography: Separation of isomers often requires more advanced techniques. Consider using a higher-resolution stationary phase (smaller particle size silica) or preparative HPLC.

    • Recrystallization Solvent Screening: A different recrystallization solvent may selectively crystallize one isomer, leaving the other in the mother liquor. Test a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate/hexane mixtures).[7]

Problem: Product Degradation During Purification

Possible Cause: Instability on Acidic Silica Gel As mentioned in the FAQs, the basicity of the dimethylamino group can lead to issues on silica. In some cases, this strong interaction can catalyze degradation, especially if the compound is sensitive.

  • Diagnostic: You may observe the appearance of new, often more polar, spots on TLC plates after spotting the compound and letting it sit for an extended period before elution. A low mass balance after column chromatography is also a key indicator.

  • Solutions:

    • Deactivate Silica: Flush the packed column with the mobile phase containing 1-2% triethylamine before loading your sample.[6][9]

    • Use Alternative Stationary Phases: Neutral or basic alumina can be excellent alternatives for acid-sensitive basic compounds.[6]

    • Minimize Contact Time: Perform the chromatography as quickly as possible ("flash" chromatography) to reduce the time your compound spends on the stationary phase.[6]

Section 3: Data Presentation & Standardized Protocols

Compound Properties Summary
PropertyValue/DescriptionSignificance for Purification
Chemical Structure See Diagram BelowThe dimethylamino group imparts basicity. The quinoxalinone core is aromatic and relatively polar.
Appearance Typically a white to light yellow crystalline solid.[10]A darker color (yellow, brown) indicates the presence of impurities.
Solubility Soluble in polar organic solvents like methanol, ethanol, and chlorinated solvents.[13]Important for selecting solvents for chromatography and recrystallization. Water solubility is generally low but increases under acidic conditions due to protonation of the dimethylamino group.
Basicity (pKa) The dimethylamino group makes the molecule basic.This is the primary cause of tailing on silica gel and dictates the need for a basic modifier in the eluent.

Diagram: General Purification & Troubleshooting Workflow

G cluster_0 Purification Strategy cluster_1 Troubleshooting Crude Crude Product TLC Analyze by TLC/HPLC Crude->TLC Decision1 Purity >90%? TLC->Decision1 Recryst1 Recrystallization Decision1->Recryst1 Yes Column Flash Column Chromatography Decision1->Column No Final Pure Product (>98%) Recryst1->Final Fractions Combine Pure Fractions Column->Fractions Recryst2 Final Recrystallization Fractions->Recryst2 Recryst2->Final Impure Product Still Impure CoElution Co-elution of Impurities? Impure->CoElution LowYield Low Yield Degradation Degradation on Column? LowYield->Degradation Deactivate Deactivate Silica (add Et3N) Degradation->Deactivate Yes ChangePhase Change Stationary Phase (e.g., Alumina) Degradation->ChangePhase Yes OptimizeGrad Optimize Gradient / Change Solvent System CoElution->OptimizeGrad Yes PrepHPLC Consider Prep-HPLC OptimizeGrad->PrepHPLC If still impure

Caption: Decision workflow for purification and troubleshooting.

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure that must be adapted based on TLC analysis.

  • Solvent System Selection: Develop a mobile phase using TLC that gives your product an Rf of ~0.3. A common starting point is Hexane:Ethyl Acetate with 1% Triethylamine (Et₃N).

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed.[4][6]

  • Sample Loading (Wet Loading): Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase itself). Carefully load this solution onto the top of the silica bed using a pipette.[6]

  • Sample Loading (Dry Loading): For compounds with low solubility in the mobile phase, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands.[9]

  • Elution: Begin eluting the column with the chosen mobile phase.[4] If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.[4][9]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[4] Ethanol or methanol are often good starting points for quinoxalinone derivatives.[7][14]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and boil for 2-3 minutes.[7]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[4][7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4][7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Analytical HPLC for Purity Assessment

This protocol provides a starting point for assessing the final purity of your compound.

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard.[12]

  • Sample Preparation: Prepare a ~1 mg/mL solution of your purified compound in a solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • Mobile Phase: A common mobile phase is a mixture of water (A) and acetonitrile (B), often with 0.1% formic acid in both to ensure good peak shape.

  • Elution Method: A gradient elution is typically used to ensure that any potential impurities with different polarities are observed.

    • Example Gradient:

      Time (min) % Acetonitrile (B)
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • Detection: Monitor the elution at a wavelength where the compound has strong UV absorbance, typically between 254 nm and 350 nm for quinoxaline derivatives.[12]

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Diagram: Analytical Characterization Workflow

G Purified Purified Solid PurityCheck Assess Purity & Identity Purified->PurityCheck HPLC HPLC Analysis PurityCheck->HPLC NMR 1H & 13C NMR Spectroscopy PurityCheck->NMR MP Melting Point Analysis PurityCheck->MP PurityResult Purity > 98%? HPLC->PurityResult StructureResult Correct Structure? NMR->StructureResult MPResult Sharp Melting Point? MP->MPResult Success Characterization Complete PurityResult->Success Yes Failure Further Purification Required PurityResult->Failure No StructureResult->Success Yes StructureResult->Failure No MPResult->Success Yes MPResult->Failure No / Broad

Caption: Workflow for final analytical verification of the product.

References

  • Obafemi, C. A., et al. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. SciSpace.[Link]

  • Bassyouni, F. A., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(6), 897-907. [Link]

  • Zacconi, F. C., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 16(12), 29655–29668. [Link]

  • He, J., et al. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Food Chemistry, 237, 290-296. [Link]

  • Wang, L., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 89(8), 5348–5359. [Link]

  • Eldebss, T. M. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports, 11(1), 15456. [Link]

  • Al-Said, N. H. (2015). Use of modern technique for synthesis of quinoxaline derivatives as potential anti-virus compounds. Trade Science Inc.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.[Link]

  • CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. (2020).
  • ResearchGate. (2025). The suggested mechanism to explain the formation of quinoxalines 20.[Link]

  • Wikipedia. (n.d.). 3-Dimethylaminoacrolein.[Link]

  • Gonzalez-Gutierrez, J., et al. (2021). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Magnetic Resonance in Chemistry, 59(11), 1083-1093. [Link]

  • Wang, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. [Link]

  • Liu, W., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7391. [Link]

  • Li, F., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(7), 711-715. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

Welcome to the technical support resource for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome aqueous solubility issues with this compound. As Senior Application Scientists, we have synthesized our field experience with established physicochemical principles to provide you with a logical and effective workflow.

Compound Profile: Understanding the Solubility Challenge

The structure of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone presents a classic solubility challenge. The core is a relatively large, planar, and hydrophobic quinoxalinone ring system. While the dimethylamino group offers a handle for manipulation, the overall molecule is expected to have low intrinsic solubility in neutral aqueous media. Our approach will focus on systematically exploiting the compound's chemical properties to achieve the desired concentration for your experiments.

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving the compound directly in PBS (pH 7.4) and it won't go into solution. Why is this happening?

A1: This is expected behavior due to the compound's hydrophobic quinoxalinone core. At neutral pH, the basic dimethylamino group is largely un-ionized, meaning it does not contribute significantly to aqueous solubility. The molecule's low polarity dominates, leading to poor dissolution in polar solvents like phosphate-buffered saline (PBS).

Q2: Can I use a small amount of an organic solvent like DMSO to create a stock solution?

A2: Yes, this is a common and recommended starting point. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent that can dissolve most organic compounds. However, the key challenge is preventing the compound from precipitating when this stock solution is diluted into your final aqueous experimental medium. High final concentrations of DMSO can also be toxic to cells or interfere with assays. The goal is to use the DMSO stock as a tool, not the final solution.

Q3: What is the very first and simplest technique I should try to improve solubility in my aqueous buffer?

A3: The simplest and most effective initial approach is pH adjustment . Your compound has a basic dimethylamino group, which can be protonated to form a much more water-soluble salt. By lowering the pH of your aqueous medium, you can significantly increase the solubility.

Q4: Will heating the solution help?

A4: Heating can temporarily increase solubility and the rate of dissolution. However, this can lead to a supersaturated solution that may precipitate upon cooling to your experimental temperature (e.g., 37°C or room temperature). This method should be used with caution and always validated by checking for precipitation after the solution has equilibrated at the final working temperature.

Troubleshooting Guide: A Step-by-Step Workflow

This guide provides a systematic approach to identifying the optimal solubilization strategy for your specific experimental needs.

G cluster_0 cluster_1 Strategy 1: pH Adjustment (Primary Method) cluster_2 Strategy 2: Co-Solvent System (If pH is Fixed) cluster_3 Strategy 3: Complexation Agents (Advanced) start Start: Compound Precipitation in Aqueous Media prep_stock Prepare Concentrated Stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock ph_adjust Determine Target pH (Aim for pH < pKa-1) prep_stock->ph_adjust ph_test Dilute DMSO stock into acidic buffer (e.g., pH 4.0, 5.0). Vortex. ph_adjust->ph_test ph_observe Observe for Precipitation (Visual check, microscopy) ph_test->ph_observe ph_success Success: Compound Soluble. Proceed with pH-matched controls for experiment. ph_observe->ph_success Clear Solution ph_fail Failure: Precipitation Occurs ph_observe->ph_fail Precipitate Forms cosolvent_select Select Biocompatible Co-solvents (e.g., PEG-400, Ethanol, Propylene Glycol) ph_fail->cosolvent_select cosolvent_test Prepare aqueous buffer with co-solvent (e.g., 5-20% v/v). cosolvent_select->cosolvent_test cosolvent_dilute Dilute DMSO stock into co-solvent buffer. cosolvent_test->cosolvent_dilute cosolvent_observe Observe for Precipitation cosolvent_dilute->cosolvent_observe cosolvent_success Success: Compound Soluble. Include co-solvent controls. cosolvent_observe->cosolvent_success Clear Solution cosolvent_fail Failure or High % Co-solvent Needed cosolvent_observe->cosolvent_fail Precipitate Forms cyclo_select Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) cosolvent_fail->cyclo_select cyclo_test Prepare aqueous solution with cyclodextrin. Incubate/sonicate to aid complexation. cyclo_select->cyclo_test cyclo_dilute Add compound (or DMSO stock) to CD solution. cyclo_test->cyclo_dilute cyclo_observe Observe & Measure Solubility cyclo_dilute->cyclo_observe cyclo_success Success: Solubility Enhanced. Include cyclodextrin controls. cyclo_observe->cyclo_success Clear Solution

Caption: A troubleshooting workflow for solubilizing 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Detailed Protocols & Methodologies

Protocol 1: Solubilization via pH Adjustment

This is the most direct method, leveraging the basic dimethylamino group. The goal is to protonate this group, forming a positively charged ion that is readily solvated by water.

Causality: According to the Henderson-Hasselbalch equation, a basic compound will be >90% in its ionized (protonated, more soluble) form when the solution pH is at least one unit below its pKa. The pKa of an aromatic dimethylamino group is typically in the range of 4.5-5.5. Therefore, adjusting the pH to ~4.0 is an excellent starting point.

Step-by-Step Methodology:

  • Prepare Acidic Buffers: Prepare a set of buffers such as 50 mM citrate buffer at pH 4.0 and 50 mM acetate buffer at pH 5.0. Ensure the buffer components will not interfere with your downstream assay.

  • Prepare a Concentrated Stock: Dissolve 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved.

  • Dilution Test: In a microcentrifuge tube, add the required volume of your acidic buffer. While vortexing the tube, add the small volume of the DMSO stock solution to achieve your final desired concentration. For example, to make a 100 µM solution from a 20 mM stock, add 5 µL of stock to 995 µL of buffer.

  • Observation and Validation:

    • Visual Check: Hold the tube against a dark background and inspect for any signs of precipitation or cloudiness (Tyndall effect).

    • Microscopic Examination: Place a drop of the solution on a slide and examine under a microscope at 10-20x magnification. Crystalline structures or amorphous precipitate confirm insolubility.

    • Incubation: Incubate the solution at the intended experimental temperature (e.g., 37°C) for 1-2 hours and re-examine to ensure stability over time.

  • Experimental Control: Crucially, any experiments performed using this acidic solution must include a "vehicle control" containing the same acidic buffer and DMSO concentration but without the compound. This accounts for any effects of the low pH or residual DMSO on your system.

Protocol 2: Solubilization Using Co-solvents

This method is employed when pH modification is not possible due to experimental constraints. A co-solvent is a water-miscible organic solvent that reduces the overall polarity of the aqueous medium, allowing it to better solvate the hydrophobic compound.

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system. See the table below for common options. Polyethylene glycol 400 (PEG-400) and propylene glycol are often well-tolerated in biological systems.

  • Prepare Co-solvent Buffer Blends: Create a range of your primary aqueous buffer (e.g., PBS) containing the co-solvent. Start with 5%, 10%, and 20% (v/v) of the co-solvent.

  • Dilution and Observation: Following the same procedure as in Protocol 1 (Step 3), dilute your DMSO stock into each of the co-solvent blends.

  • Validation and Optimization: Identify the lowest percentage of co-solvent that maintains the compound in a clear solution. Validate using the observation methods described in Protocol 1 (Step 4).

  • Experimental Control: The vehicle control for these experiments must contain the identical concentration of both DMSO and the chosen co-solvent in the aqueous buffer.

Table 1: Comparison of Common Co-solvents

Co-SolventTypical Conc. RangeProsCons
PEG-400 5-30%Low toxicity, widely used in formulations.Can be viscous at high concentrations.
Propylene Glycol 5-25%Good safety profile, less viscous than PEG.May have slight antimicrobial effects.
Ethanol 1-10%Volatile, can be used for in vitro assays.Can cause protein denaturation; high cell toxicity.
Glycerol 5-20%Biocompatible, increases viscosity.High viscosity can make handling difficult.
Protocol 3: Solubilization via Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your quinoxalinone compound, effectively shielding the hydrophobic part from water and increasing its apparent solubility.

G cluster_0 Mechanism of Cyclodextrin Encapsulation cluster_1 compound Hydrophobic Quinoxalinone Core a4 CD water Aqueous Medium a1 CD a2 CD a1->a2 a3 CD a2->a3 a3->a4 a5 CD a4->a5 a6 CD a5->a6 a7 CD a6->a7 a7->a1 caption The cyclodextrin's hydrophobic interior (green) encapsulates the hydrophobic drug (yellow), while its hydrophilic exterior interacts with the aqueous medium (blue), increasing overall solubility.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Step-by-Step Methodology:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent, highly soluble, and low-toxicity choices.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your desired aqueous buffer to create a stock solution (e.g., 10-20% w/v). This may require gentle warming or sonication to fully dissolve.

  • Complexation:

    • Method A (Dilution): Add your DMSO stock of the compound directly into the vortexing cyclodextrin solution.

    • Method B (Solid Addition): Add the solid powder of your compound directly to the cyclodextrin solution.

  • Incubation: Seal the container and incubate the mixture, ideally overnight with stirring or shaking at room temperature. Sonication for 30-60 minutes can accelerate the process.

  • Validation: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate now contains your solubilized compound. The concentration can be quantified using a technique like UV-Vis spectroscopy against a standard curve.

  • Experimental Control: The vehicle control must be an identical solution of the cyclodextrin in buffer.

Final Recommendations

Always begin with the simplest method that suits your experimental constraints. pH adjustment is the most powerful tool for this specific molecule and should be your first choice. If pH must remain neutral, proceed to co-solvents, and finally to more complex but highly effective excipients like cyclodextrins. By systematically applying and validating these methods, you can confidently prepare stable, usable solutions of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone for your research.

References

  • Galer, D.M. (2011). Toxicology of Dimethyl Sulfoxide (DMSO) in Animals and Man. R.O. Squier Publishing. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

Optimization

optimizing reaction conditions for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-(dimethylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone .

Direct C(sp²)–H amination of the quinoxalinone core is the most atom-economical approach to this molecule. Rather than relying on pre-functionalized starting materials (like 3-haloquinoxalinones), modern methodologies utilize Cross-Dehydrogenative Coupling (CDC). Below, you will find two field-proven, self-validating workflows, mechanistic insights, and a comprehensive troubleshooting FAQ.

SECTION 1: Validated Experimental Methodologies

Methodology A: Visible-Light Photoredox Catalysis (The Green Standard)

This method leverages1 using Eosin Y as an organic photocatalyst and ambient air as the terminal oxidant[1].

Causality & Design: Eosin Y is selected because its excited state redox potential (+0.83 V vs SCE) is perfectly tuned to oxidize aliphatic secondary amines like dimethylamine via Single Electron Transfer (SET), generating the critical nitrogen radical without degrading the quinoxalinone core[2].

Step-by-Step Protocol:

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-methyl-2(1H)-quinoxalinone (0.2 mmol) and Eosin Y (1 mol%, 1.3 mg).

  • Solvent & Reagent Addition: Add 2.0 mL of anhydrous THF. Slowly inject dimethylamine (0.4 mmol; preferably as a 2.0 M solution in THF to prevent volatilization loss).

  • Reaction Initiation: Leave the reaction vessel open to the air (or fit with an O₂ balloon). Irradiate the mixture using a 3W Blue LED (λ ≈ 450 nm) at room temperature for 12–24 hours.

  • Validation Checkpoint: The reaction mixture will transition from the highly fluorescent deep pink of ground-state Eosin Y to a turbid, darker mixture. TLC monitoring (Petroleum Ether:EtOAc 3:1) should show the consumption of the starting material (R_f ~0.4) and the appearance of a vibrant blue/green fluorescent spot under 254 nm UV light (R_f ~0.6).

  • Workup: Quench with water (5 mL), extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Table 1: Optimization of Photoredox Conditions

Entry Catalyst (mol%) Solvent Atmosphere Light Source Yield (%)
1 Eosin Y (1) THF Air Blue LED 82
2 None THF Air Blue LED Trace
3 Eosin Y (1) THF N₂ Blue LED Trace
4 Eosin Y (1) DMF Air Blue LED 65

| 5 | Ru(bpy)₃Cl₂ (1) | THF | Air | Blue LED | 45 |

Data summarizes the critical dependency on oxygen and photocatalyst selection[1].

Methodology B: Iodine-Catalyzed Oxidative Amination (The Scalable Batch Alternative)

For environments lacking photoredox setups, 3 and aqueous tert-butyl hydroperoxide (TBHP) provides a robust alternative[3].

Causality & Design: Iodine acts as a redox catalyst, reacting with the amine to form an in situ N-iodo intermediate. This highly electrophilic species facilitates the C–N bond formation, while TBHP re-oxidizes the iodide byproduct back to active iodine[3].

Step-by-Step Protocol:

  • Preparation: In a 15 mL reaction vial, combine 1-methyl-2(1H)-quinoxalinone (0.5 mmol), dimethylamine (1.0 M in THF, 1.0 mmol), and I₂ (10 mol%, 12.7 mg).

  • Solvent & Oxidant: Add 1,4-dioxane (3.0 mL). Dropwise, add aqueous TBHP (70% in water, 2.0 equiv).

  • Reaction Initiation: Stir the mixture at room temperature.

  • Validation Checkpoint: Upon TBHP addition, the solution deepens to a dark brown/purple (active iodine species). As the reaction reaches completion (typically 6-8 hours), the color fades to a pale yellow.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides and iodine. Extract with EtOAc, dry, and isolate via chromatography.

Table 2: Iodine-Catalyzed Optimization Parameters

Entry Catalyst (mol%) Oxidant (equiv) Solvent Temp (°C) Yield (%)
1 I₂ (10) TBHP (2.0) Dioxane RT 85
2 None TBHP (2.0) Dioxane RT 0
3 I₂ (10) H₂O₂ (2.0) Dioxane RT 40

| 4 | I₂ (10) | TBHP (2.0) | Toluene | RT | 62 |

Data highlights the necessity of TBHP over weaker oxidants like H₂O₂[3].

SECTION 2: Mechanistic Pathway Visualization

Understanding the photoredox cycle is critical for troubleshooting. The diagram below illustrates the electron flow and the obligate role of atmospheric oxygen.

PhotoredoxMechanism EY Eosin Y (EY) Ground State EY_star EY* Excited State EY->EY_star Blue LED EY_rad EY•⁻ Radical Anion EY_star->EY_rad SET from Amine EY_rad->EY SET to O2 Amine Dimethylamine (HNMe2) Amine_rad Nitrogen Radical (•NMe2) Amine->Amine_rad -e⁻, -H⁺ Substrate 1-Methyl-2(1H)- quinoxalinone Adduct C3-Radical Adduct Substrate->Adduct + •NMe2 Product 3-(Dimethylamino)-1-methyl- 2(1H)-quinoxalinone Adduct->Product Oxidation (-e⁻, -H⁺) O2 O2 (Air) O2_rad Superoxide (O2•⁻) O2->O2_rad +e⁻ O2_rad->Product H-abstraction from Adduct

Photoredox catalytic cycle for C-H amination of quinoxalinones.

SECTION 3: Troubleshooting Guides & FAQs

Q1: My reaction using dimethylamine gas yields highly inconsistent results. How can I stabilize the amine concentration? A: Dimethylamine (bp 7 °C) is highly volatile. If you are bubbling the gas into the solvent, the local concentration varies wildly, altering the stoichiometry and leading to poor conversion. Solution: Use a commercially available solution of dimethylamine in THF (2.0 M) to maintain a homogeneous, single-phase reaction[1]. Alternatively, generate it in situ from dimethylamine hydrochloride and a mild base (e.g., K₂CO₃), though you must optimize the base equivalents to avoid quenching the Eosin Y excited state.

Q2: Why does the photoredox reaction fail completely when I run it under a strict Nitrogen or Argon atmosphere? A: In the photoredox protocol, dioxygen (from air) is not merely a bystander; it is the obligate terminal oxidant. It accepts an electron from the Eosin Y radical anion (EY•⁻) to regenerate the ground-state catalyst (EY) and forms the superoxide radical anion (O₂•⁻). This superoxide is essential for abstracting a proton/electron from the C3-radical adduct to restore aromaticity[2]. Without O₂, the catalytic cycle stalls permanently at the EY•⁻ stage[1].

Q3: I am observing degradation of the quinoxalinone core in the Iodine/TBHP method. How do I prevent over-oxidation? A: TBHP is a strong oxidant. If the reaction temperature exceeds 40 °C or if excess TBHP (>3.0 equiv) is added too rapidly, the quinoxalinone ring can undergo oxidative ring-opening. Solution: Ensure the TBHP is added dropwise over 10 minutes at room temperature. If degradation persists, reduce the I₂ catalyst loading to 5 mol% to slow the generation of the highly reactive N-iodo intermediate[3].

Q4: How do I completely remove residual Eosin Y during purification? A: Eosin Y is highly polar and strongly colored. A standard aqueous workup (washing the organic layer with weak brine) removes the majority of the dye. Any trace amounts can be efficiently separated via silica gel column chromatography using a gradient of petroleum ether/ethyl acetate. The target 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone elutes much faster than the highly conjugated, polar dye[1].

Troubleshooting Start Issue: Low Yield or Incomplete Conversion Q1 Is the reaction mixture exposed to Air/O2? Start->Q1 A1_No Open the system to air (O2 is the terminal oxidant) Q1->A1_No No Q2 Is the Blue LED intensity sufficient (e.g., 3W-5W)? Q1->Q2 Yes A2_No Ensure proper irradiation distance and power Q2->A2_No No Q3 Is Dimethylamine escaping due to volatility? Q2->Q3 Yes A3_Yes Use sealed tube with O2 balloon or use THF-solvated amine Q3->A3_Yes Yes Success Optimal Yield Achieved Q3->Success No

Diagnostic logic tree for resolving low reaction yields in photoredox amination.

SECTION 4: References

  • Wei, W., et al. (2018). "Metal-Free C(sp²)–H/N–H Cross-Dehydrogenative Coupling of Quinoxalinones with Aliphatic Amines under Visible-Light Photoredox Catalysis." Organic Letters, 20(22), 7125-7130. 1

  • Gupta, A., et al. (2017). "Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions." The Journal of Organic Chemistry, 82(9), 4784-4792. 3

  • Li, Y., et al. (2023). "Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions." Molecules, 28(13), 5030. 4

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone

Welcome to the dedicated technical support guide for the synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. This resource is designed for researchers, scientists, and professionals in drug development, providin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to minimize side products and optimize your reaction outcomes.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and efficient pathway to 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone involves a two-step process. The first step is the chlorination of a 1-methyl-quinoxalin-2,3-dione precursor, followed by a nucleophilic aromatic substitution (SNAr) with dimethylamine. Understanding the nuances of each step is critical to controlling the formation of impurities.

Synthetic Pathway Overview

Synthetic_Pathway A 1-Methyl-1,4-dihydro- quinoxaline-2,3-dione B 3-Chloro-1-methyl- 2(1H)-quinoxalinone A->B Chlorination (e.g., SOCl₂, DMF) C 3-(Dimethylamino)-1-methyl- 2(1H)-quinoxalinone B->C Amination (HN(CH₃)₂) Troubleshooting_Workflow cluster_start cluster_problems cluster_solutions cluster_end start Analyze Crude Product (TLC, NMR, LC-MS) problem1 High levels of 3-chloro starting material? start->problem1 problem2 Presence of 1-methyl-quinoxalin-2,3-dione? problem1->problem2 No solution1a Increase amination reaction time/temp problem1->solution1a Yes problem3 Presence of regioisomers? problem2->problem3 No solution2a Use anhydrous conditions problem2->solution2a Yes solution3a Use symmetrical diamine if possible problem3->solution3a Yes end_node Pure 3-(dimethylamino)-1-methyl- 2(1H)-quinoxalinone problem3->end_node No solution1b Ensure efficient stirring solution1a->solution1b solution1c Use excess amine or add a base solution1b->solution1c solution1c->end_node solution2b Minimize water during workup solution2a->solution2b solution2b->end_node solution3b Optimize cyclization conditions solution3a->solution3b solution3c Purify by chromatography solution3b->solution3c solution3c->end_node

Optimization

Technical Support Center: Chromatographic Purification of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. It offers practical, experience-driven advice on...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. It offers practical, experience-driven advice on selecting ideal column chromatography solvent systems and troubleshooting common purification challenges.

I. Understanding the Molecule: Key to Successful Separation

3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is a heterocyclic compound featuring a quinoxalinone core, a tertiary amine (dimethylamino group), and an N-methyl group.[1] This unique combination of functional groups dictates its polarity and chromatographic behavior. The quinoxalinone portion provides a degree of polarity, while the tertiary amine group can significantly influence interactions with the stationary phase, particularly acidic silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone on a silica gel column?

A good starting point for many compounds of "normal" polarity is a mixture of ethyl acetate and hexanes. For quinoxaline derivatives, a common starting system is a 3:7 to 4:6 mixture of ethyl acetate and hexane.[2] Given the presence of the polar dimethylamino group, it is advisable to start with a slightly more polar system, such as 30-50% ethyl acetate in hexanes, and adjust based on the initial Thin Layer Chromatography (TLC) results.[3]

Q2: Should I use normal-phase or reverse-phase chromatography?

For most quinoxaline derivatives, normal-phase chromatography on silica gel is the standard and most cost-effective method.[2][4][5] However, if the compound is highly polar and shows poor mobility even in highly polar normal-phase solvent systems, reverse-phase chromatography (e.g., with a C18 stationary phase) might be a better alternative.[6]

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Streaking on a TLC plate is often an indication of an issue with the compound's interaction with the stationary phase.[6] For a basic compound like 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, this can be due to strong interactions with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (1-3%), to your solvent system.[3][6] This will neutralize the acidic sites on the silica and lead to sharper spots.

Q4: How do I choose between isocratic and gradient elution?

If your TLC analysis shows a good separation between your target compound and impurities with a single solvent mixture (isocratic), you can use that same system for your column. However, if you have impurities that are either much less polar or much more polar than your product, a gradient elution will be more efficient.[3] A gradient allows you to start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity to elute your compound and any more polar byproducts.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move from the origin (Rf = 0) The solvent system is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very polar compounds, consider switching to a more polar solvent system like methanol in dichloromethane.[3]
Compound elutes too quickly (Rf close to 1) The solvent system is too polar.Decrease the proportion of the polar solvent in your mobile phase.[6]
Poor separation of the target compound from impurities The chosen solvent system does not provide adequate selectivity.Experiment with different solvent systems on TLC. Try replacing ethyl acetate with another polar solvent like diethyl ether or acetone to alter the selectivity. A gradient elution can also improve separation.[3]
Streaking or tailing of the compound band on the column Strong interaction with the acidic silica gel due to the basic tertiary amine.Add a small amount of triethylamine (1-3%) to your eluent to deactivate the silica gel.[3][6] Alternatively, consider using a different stationary phase like alumina.[6]
Low recovery of the compound from the column The compound may be irreversibly adsorbed onto the silica gel.The addition of triethylamine to the solvent system can help prevent this. If the problem persists, consider using a less acidic stationary phase or reverse-phase chromatography.
Product precipitates on the column Low solubility of the compound in the chosen eluent.Ensure the crude product is fully dissolved before loading. If solubility is an issue, you can pre-adsorb the sample onto a small amount of silica gel before loading it onto the column.[6]

IV. Solvent System Selection and Optimization

The key to a successful separation is a systematic approach to choosing and optimizing the solvent system, starting with TLC.

Step-by-Step Solvent System Development:
  • Initial TLC Screening:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or chloroform).

    • Spot the solution on at least three TLC plates.

    • Run each plate in a different solvent system with varying polarities. Good starting systems to test include:

      • 20% Ethyl Acetate / 80% Hexanes

      • 40% Ethyl Acetate / 60% Hexanes

      • 60% Ethyl Acetate / 40% Hexanes

  • TLC Analysis and Interpretation:

    • Visualize the plates under UV light and/or with a suitable stain.

    • The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.

  • Optimization for Tailing:

    • If you observe streaking, prepare new TLC developing chambers with your chosen solvent system and add a small amount of triethylamine (e.g., 1%).

    • Run a new TLC plate in this modified solvent system to see if the spot shape improves.

  • Scaling Up to Column Chromatography:

    • Once you have an optimized solvent system from your TLC analysis, you can prepare your mobile phase for the column.

    • If using a gradient, start with a solvent system that is slightly less polar than the one that gave you the ideal Rf on TLC.

Recommended Solvent Systems:

The following table provides a list of common solvent systems for the chromatography of N-heterocyclic compounds, ranging from non-polar to polar.

Solvent System Polarity Notes
Hexanes / Ethyl AcetateLow to MediumA standard and versatile system for many organic compounds.[3]
Hexanes / Diethyl EtherLow to MediumOffers different selectivity compared to ethyl acetate.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.[3] Use with caution as methanol can dissolve some silica gel at high concentrations (>10%).[3]
Chloroform / MethanolMedium to HighA common alternative to dichloromethane/methanol.
Dichloromethane / Methanol / TriethylamineMedium to HighThe addition of triethylamine is beneficial for basic compounds like the target molecule to prevent tailing.[3]

V. Experimental Workflow Diagram

The following diagram illustrates the logical flow for developing a purification strategy for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

G cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Column Chromatography TLC_Screening TLC Screening with various Hexane/EtOAc ratios Assess_Rf Assess Rf and Spot Shape TLC_Screening->Assess_Rf Streaking Streaking/Tailing Observed? Assess_Rf->Streaking Ideal Rf? Add_TEA Add 1-3% Triethylamine to Eluent Streaking->Add_TEA Yes Select_System Select Optimal Solvent System Streaking->Select_System No Re_TLC Re-run TLC Add_TEA->Re_TLC Re_TLC->Select_System Isocratic_vs_Gradient Isocratic or Gradient Elution? Select_System->Isocratic_vs_Gradient Run_Column Run Column Chromatography Isocratic_vs_Gradient->Run_Column Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure

Caption: Decision-making workflow for chromatographic purification.

VI. References

  • Methods for improving the purity of synthesized quinoxaline compounds. - Benchchem. Available at:

  • Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester. Available at:

  • Overcoming challenges in the purification of quinoxaline derivatives - Benchchem. Available at:

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC. Available at:

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC. Available at:

  • Quinoxaline - Wikipedia. Available at: [Link]

Sources

Troubleshooting

long-term storage and stability of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone in solution

Welcome to the Technical Support Center for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (CAS: 338774-60-0) . As a specialized quinoxalinone derivative, this compound is frequently utilized in advanced biochemical assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (CAS: 338774-60-0) . As a specialized quinoxalinone derivative, this compound is frequently utilized in advanced biochemical assays, photodynamic studies, and as a synthetic intermediate.

Because the quinoxalinone scaffold possesses unique photophysical properties (high molar absorptivity, large Stokes shifts, and strong fluorescence)[1], its handling requires precise control over solvent environments to prevent aggregation-induced quenching or oxidative degradation. This guide provides field-proven insights, troubleshooting logic, and self-validating protocols to ensure the integrity of your experiments.

I. Quantitative Data & Quick Reference

To establish a baseline for your experimental design, refer to the physicochemical and storage parameters summarized below. These metrics are synthesized from structural analogs and established quinoxalinone handling standards[2].

ParameterSpecificationCausality / Rationale
Molecular Weight 203.24 g/mol Standard conversion: 1 mg = 4.92 µmol.
Max Solubility (DMSO/DMF) ~20 mg/mLThe planar hydrophobic core dissolves readily in polar aprotic solvents[2].
Max Solubility (Aqueous) < 0.5 mg/mLHighly prone to π-π stacking and precipitation in water without co-solvents[3].
Long-Term Storage (Solid) -20°C, DesiccatedPrevents ambient moisture absorption and spontaneous hydrolysis.
Stock Solution Stability ≥ 12 months (-20°C)Requires anhydrous DMSO and inert gas purging to halt oxidative pathways.
Working Solution Stability < 24 hoursAqueous dilutions must be made fresh daily to prevent molecular aggregation[2].
II. Frequently Asked Questions (FAQs)

Q: How should I prepare and store long-term stock solutions? A: Stock solutions should be prepared in anhydrous, amine-free DMSO or DMF. Because quinoxalinone derivatives can undergo aerial dioxygen activation under specific conditions[4], it is critical to purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) before sealing. Store aliquots at -20°C in amber vials to protect them from light and repeated freeze-thaw cycles.

Q: Why is my aqueous working solution losing activity/fluorescence over time? A: This is a classic symptom of molecular aggregation. The quinoxalinone skeleton is highly planar and hydrophobic. In aqueous buffers, these molecules tend to undergo π-π stacking, which leads to Aggregation-Caused Quenching (ACQ) and eventual micro-precipitation[3]. To mitigate this, do not store aqueous solutions for more than one day[2], and consider maintaining a final DMSO concentration of 0.5% - 1.0% in your assay buffer to stabilize the monomeric form.

Q: Is this compound photostable during live-cell imaging or prolonged assays? A: Yes. One of the defining advantages of the quinoxalinone core is its exceptional photobleaching resistance compared to traditional fluorophores (like DiO or Cyanine dyes)[1]. However, if your assay involves high-intensity laser irradiation (e.g., >530 nm in photodynamic therapy models), the compound may act as a photosensitizer, generating singlet oxygen ( 1O2​ )[3]. Ensure your assay controls account for potential Reactive Oxygen Species (ROS) generation.

III. Troubleshooting Guide
Issue 1: Visible Precipitation or Cloudiness in Assay Buffers
  • The Mechanism: When diluting directly from a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer, the rapid change in solvent polarity causes localized supersaturation, forcing the 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone to crash out of solution.

  • The Fix: Use a "step-down" dilution method. Dilute your primary DMSO stock into an intermediate solution (e.g., 10% DMSO in buffer or containing a non-ionic surfactant like 0.01% Tween-20) before adding it to the final assay volume.

Issue 2: Color Change in Stored DMSO Stocks (Colorless/Yellow to Dark/Purple)
  • The Mechanism: Quinoxalin-2(1H)-ones are susceptible to aerial dioxygen activation, particularly if the DMSO has absorbed atmospheric moisture or if trace bases are present. This initiates a Single Electron Transfer (SET) event, forming a stable radical anion that eventually oxidizes[4]. While the 3-(dimethylamino) substitution provides some steric shielding, prolonged exposure to oxygen will degrade the compound via N-dealkylation or N-oxide formation.

  • The Fix: Discard the discolored stock. Re-make the solution using strictly anhydrous DMSO, purge with Argon, and ensure the vials are tightly sealed with PTFE-lined caps.

DegradationLogic Start Quinoxalinone in Solution Path1 Aqueous Buffer (Stored > 24h) Start->Path1 Dilution Path2 DMSO Stock (O2 Exposure + Trace Base) Start->Path2 Poor Storage Mech1 Hydrophobic π-π Stacking Path1->Mech1 Mech2 Aerial Dioxygen Activation (Radical Anion Formation) Path2->Mech2 Result1 Aggregation & Precipitation (Signal Quenching) Mech1->Result1 Result2 Oxidative Degradation (Color Change) Mech2->Result2

Mechanisms of quinoxalinone degradation in solution.

IV. Standardized Experimental Protocols

To ensure reproducibility, follow these self-validating protocols. Every step is designed to preemptively eliminate the failure modes discussed above.

Protocol A: Preparation of an Ultra-Stable 10 mM DMSO Stock

Self-Validation Check: A properly prepared stock will remain optically clear and retain >98% purity by LC-MS after 6 months at -20°C.

  • Equilibration: Remove the lyophilized vial of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone from the freezer and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. (Causality: Prevents condensation of ambient moisture onto the powder, which accelerates degradation).

  • Solvent Preparation: Obtain a fresh bottle of anhydrous DMSO (water content <0.005%).

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration (e.g., 2.03 mg powder in 1.0 mL DMSO). Vortex gently for 30 seconds until fully dissolved.

  • Inert Gas Purging: Insert a fine needle attached to an Argon or Nitrogen line into the headspace of the vial. Purge at a low flow rate for 60 seconds to displace ambient oxygen[4].

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials or opaque microcentrifuge tubes. Purge each aliquot with inert gas before capping.

  • Storage: Transfer immediately to a -20°C freezer.

Workflow A Dry Powder Equilibration B Dissolve in Anhydrous DMSO A->B C Argon/N2 Headspace Purge B->C D Aliquot into Amber Vials C->D E Store at -20°C D->E

Workflow for preparing and storing stable quinoxalinone solutions.

Protocol B: Aqueous Dilution for Cell-Based Assays

Self-Validation Check: The final assay solution should exhibit no visible turbidity when analyzed via dynamic light scattering (DLS) or spectrophotometry (OD 600 nm < 0.05).

  • Thaw: Thaw a single 50 µL aliquot of the 10 mM DMSO stock at room temperature. Do not use localized heat.

  • Intermediate Dilution: Pipette 10 µL of the stock into 90 µL of a transitional solvent (e.g., DMSO or a 50/50 DMSO/Buffer mix) to create a 1 mM intermediate stock.

  • Final Addition: Slowly add the intermediate stock dropwise to your vigorously stirring pre-warmed (37°C) aqueous assay buffer to reach your final working concentration (e.g., 10 µM).

  • Usage Window: Utilize this working solution within 4 to 6 hours. Discard any remaining aqueous solution at the end of the day[2].

V. References
  • Cell membrane-targeting NIR fluorescent probes with large Stokes shifts for ultralong-term transplanted neural stem cell tracking. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Rational Design of a High-Performance Quinoxalinone-Based AIE Photosensitizer for Image-Guided Photodynamic Therapy. ACS Applied Materials & Interfaces. Available at:[Link]

  • A Stable Radical Anion of Quinoxalin-2(1H)-one in Aerial Dioxygen Activation under Wet-Condition. ChemRxiv. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

comparing 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone with other quinoxalin-2-one derivatives

Introduction: The Versatility of the Quinoxalin-2-one Scaffold The quinoxalin-2-one core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Quinoxalin-2-one Scaffold

The quinoxalin-2-one core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms provide ideal points for chemical modification, leading to a diverse range of biological activities.[1][2] Quinoxalin-2-one derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comparative analysis of various quinoxalin-2-one derivatives, with a particular focus on how substitutions at the N-1 and C-3 positions modulate their biological efficacy. While specific experimental data for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is not extensively available in public literature, we will draw comparisons from closely related analogues to infer its potential and highlight promising avenues for future research.

Synthetic Strategies: Building the Quinoxalin-2-one Core

The primary and most common method for synthesizing the quinoxalin-2-one scaffold is the condensation of an o-phenylenediamine with a 2-ketoacid or its ester.[5][6] This straightforward reaction allows for the introduction of diversity at the C-3 position by varying the 2-ketoacid. Further modifications, such as N-alkylation at the 1-position, can be readily achieved.

G OPD o-Phenylenediamine Quinoxalinone 3-Substituted-2(1H)-quinoxalinone OPD->Quinoxalinone Condensation Ketoacid α-Ketoacid (e.g., Pyruvic Acid) Ketoacid->Quinoxalinone N_Alkylation N-Alkylation (e.g., with Methyl Iodide) Quinoxalinone->N_Alkylation Base (e.g., K2CO3) Final_Product 1,3-Disubstituted-2(1H)-quinoxalinone N_Alkylation->Final_Product

Caption: General synthetic route to 1,3-disubstituted-2(1H)-quinoxalinones.

Comparative Biological Activity of Quinoxalin-2-one Derivatives

The therapeutic potential of quinoxalin-2-one derivatives is vast, with anticancer activity being the most extensively studied. The efficacy of these compounds is highly dependent on the nature and position of their substituents.

Anticancer Activity: A Focus on Kinase Inhibition

Many quinoxalin-2-one derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] A key target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Activates Quinoxalinone Quinoxalin-2-one Derivative Quinoxalinone->Dimerization Inhibits ATP ATP ATP->Dimerization Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by quinoxalin-2-one derivatives.

The following table summarizes the in vitro anticancer activity of several 3-methyl-quinoxalin-2(1H)-one derivatives against various cancer cell lines. This data highlights how modifications to the core structure can significantly impact cytotoxicity.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Sorafenib (Reference Drug)MCF-73.4[3]
HepG-22.2[3]
11e 2-(3-methoxy-phenylamino)-N-(3-methyl-2-oxo-2H-quinoxalin-1-yl)acetamideMCF-72.7[3]
HepG-22.1[3]
11g 2-(4-methyl-phenylamino)-N-(3-methyl-2-oxo-2H-quinoxalin-1-yl)acetamideMCF-73.1[3]
HepG-22.5[3]
12e 2-(3-methoxy-phenylamino)-N-(3-thioxo-3,4-dihydro-quinoxalin-1-yl)acetamideMCF-74.2[3]
HepG-23.9[3]
12g 2-(4-methyl-phenylamino)-N-(3-thioxo-3,4-dihydro-quinoxalin-1-yl)acetamideMCF-74.9[3]
HepG-24.1[3]

Analysis of Structure-Activity Relationships (SAR):

From the data presented, several key SAR insights can be drawn:

  • The 2-oxo vs. 2-thioxo core: Compounds with a 3-methylquinoxalin-2(1H)-one core (11e, 11g) generally exhibit greater cytotoxicity than their 3-methylquinoxaline-2-thiol counterparts (12e, 12g).[3] This suggests that the oxygen atom at the 2-position is important for potent anticancer activity.

  • Substituents on the phenylamino moiety: The electronic nature of the substituent on the terminal phenyl ring influences activity. The methoxy group (an electron-donating group) in compound 11e leads to slightly higher potency compared to the methyl group in 11g .[3]

  • The N-1 and C-3 Positions: The N-1 position is typically substituted with a group that can interact with the hinge region of the kinase ATP-binding pocket. The C-3 position is crucial for establishing interactions with the hydrophobic region of the active site. While we lack specific data for a 3-dimethylamino group, it is a strong electron-donating group. In other heterocyclic systems, such groups have been shown to enhance biological activity. It is plausible that a 3-dimethylamino substituent could positively influence the anticancer properties of a 1-methyl-2(1H)-quinoxalinone scaffold.

Anti-inflammatory and Other Activities

Quinoxalin-2-one derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8] Additionally, various derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[6] The specific substitutions on the quinoxalinone ring are critical in determining the primary mode of action and the potency against different biological targets.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the therapeutic potential of quinoxalin-2-one derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

G Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Add_Compound Add Test Compounds (Serial Dilutions) Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the in vitro cytotoxicity MTT assay.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the VEGFR-2 enzyme.

  • Reaction Setup: In a microplate, combine the kinase buffer, VEGFR-2 enzyme, and the test compound.

  • Initiate Reaction: Add ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide) to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format or a luminescence-based assay).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The quinoxalin-2-one scaffold is a highly versatile platform for the development of novel therapeutics, particularly in the field of oncology. Structure-activity relationship studies have demonstrated that substitutions at the N-1 and C-3 positions are critical for potent biological activity. While direct experimental data for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone remains elusive, the analysis of related compounds suggests that the incorporation of a dimethylamino group at the C-3 position is a promising strategy for enhancing anticancer efficacy. Further synthesis and biological evaluation of this specific derivative and its analogues are warranted to fully explore their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.

References

  • Alanazi, A. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1886-1903. [Link]

  • Kornfield, J. A., et al. (2018). U.S. Patent No. 10,118,993. Washington, DC: U.S.
  • Xia, Q., et al. (2021).
  • Burguete, A., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(19), 6278-6291. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3123. [Link]

  • Al-Omair, M. A., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Scientific Reports, 15(1), 1-15. [Link]

  • Monge, A., et al. (2012). Quinoxaline derivatives: a patent review (2006--present). Expert Opinion on Therapeutic Patents, 22(11), 1349-1365. [Link]

  • Li, H., et al. (2020). U.S. Patent No. 10,689,362. Washington, DC: U.S.
  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. ResearchGate. [Link]

  • Lin, C., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28351-28362. [Link]

  • Gruenenthal GmbH. (2011).
  • Bertolotti, S. G., et al. (2016). Spectral and Kinetic Study of 3-Methylquinoxalin-2-ones Photoreduced by Amino Acids: N-Phenylglycine Radical Chain Reactions and N-Acetyltryptophan Decarboxylation. The Journal of Physical Chemistry A, 120(17), 2717-2725. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381005. [Link]

  • Venkataramireddy, V., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. [Link]

  • Symed Labs Limited. (2013). IN Patent Application No. 21/2013. [Link]

  • AstraZeneca AB. (2012).
  • El-Sayed, W. A., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(6), 862-871. [Link]

  • Bristol-Myers Squibb Company. (2008). U.S.
  • Al-Zahrani, F. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-35. [Link]

  • Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

Sources

Validation

High-Resolution FTIR Spectral Analysis: 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone vs. Unsubstituted Quinoxalinones

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary Quinoxalin-2(1H)-ones represent a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

Quinoxalin-2(1H)-ones represent a privileged heterocyclic scaffold in drug discovery and materials science due to their broad spectrum of biological activities and unique photophysical properties[1]. The functionalization of this core—specifically via N1-alkylation and C3-amination—drastically alters the molecule's electronic environment.

This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) spectroscopy characteristic peaks of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (CAS 338774-60-0) against standard, unsubstituted analogs (e.g., 3-amino-2(1H)-quinoxalinone). By mapping specific vibrational modes to structural modifications, researchers can establish robust, self-validating analytical workflows for structural confirmation and purity assessment.

Mechanistic Causality: Structural Impact on Vibrational Modes

FTIR spectroscopy does not merely fingerprint a molecule; it maps its electron density and intermolecular interactions. The transition from a primary amine/secondary lactam system to a fully substituted tertiary amine/tertiary lactam system in 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone introduces specific causal shifts in the IR spectrum:

  • Abolition of Hydrogen Bond Donors (The N-H Region): Standard quinoxalin-2(1H)-ones exhibit strong, broad absorption bands between 3320–3304 cm⁻¹ due to N-H stretching[2]. In 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, the N1 position is methylated and the C3 position bears a dimethylamino group. The complete absence of peaks above 3150 cm⁻¹ is the primary diagnostic marker confirming successful di-substitution.

  • Carbonyl (C=O) Shift via Resonance and Sterics: The C=O stretching frequency in standard quinoxalinones typically appears around 1677–1671 cm⁻¹[2]. In our target molecule, the strong electron-donating nature of the C3-dimethylamino group pushes electron density through the conjugated pyrazine ring system. This resonance increases the single-bond character of the carbonyl, while the N1-methyl group eliminates intermolecular hydrogen bonding (which typically lowers C=O frequencies). The net result is a sharp, distinct C=O stretch typically observed near 1660–1670 cm⁻¹[3].

  • Aliphatic C-H Stretching: The introduction of three methyl groups (one on N1, two on the exocyclic amine) introduces prominent aliphatic C-H stretching bands in the 2950–2850 cm⁻¹ region, which are absent or very weak in the unsubstituted core[2].

G N1 3-(dimethylamino)-1-methyl -2(1H)-quinoxalinone N2 N1-Methylation N1->N2 N3 C3-Dimethylamination N1->N3 N4 Absence of N-H Stretch (>3150 cm⁻¹) N2->N4 Removes H-bond donor N5 Aliphatic C-H Stretch (~2850-2950 cm⁻¹) N2->N5 N3->N5 N6 Sharp C=O Stretch (~1665 cm⁻¹) N3->N6 Alters dipole & H-bonding N7 Shifted C=N Stretch (~1580-1600 cm⁻¹) N3->N7 Resonance donation

Caption: Causal relationship between molecular substitutions and observed FTIR spectral shifts.

Comparative Data Analysis

The table below synthesizes the quantitative FTIR data, comparing the target highly-substituted quinoxalinone against a baseline unsubstituted analog to highlight the diagnostic peaks[2][3][4].

Vibrational Mode3-amino-2(1H)-quinoxalinone (Baseline)3-(dimethylamino)-1-methyl-2(1H)-quinoxalinoneDiagnostic Significance
N-H Stretch (Amine/Amide) 3450 cm⁻¹, 3320 cm⁻¹ (Strong, Broad)Absent Confirms complete substitution at N1 and exocyclic amine.
Aromatic C-H Stretch 3100–3050 cm⁻¹ (Weak)3100–3050 cm⁻¹ (Weak)Confirms intact benzene ring of the quinoxaline core.
Aliphatic C-H Stretch Absent2950–2850 cm⁻¹ (Medium) Confirms presence of N-CH₃ and N(CH₃)₂ groups.
C=O Stretch (Carbonyl) ~1675 cm⁻¹ (Broadened by H-bonding)~1665 cm⁻¹ (Sharp, Strong) Indicates tertiary lactam lacking intermolecular H-bonding.
C=N Stretch (Imine) ~1620 cm⁻¹~1590 cm⁻¹ Shifted due to strong electron donation from N(CH₃)₂.
C-N Stretch (Aliphatic) Absent~1350–1250 cm⁻¹ Characteristic of the tertiary amine C-N bonds.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is recommended over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that can mask the critical absence of the N-H stretch in our target molecule.

Step-by-Step Methodology

1. Instrument Preparation & Background Validation:

  • Clean the ATR crystal (Diamond or ZnSe) using HPLC-grade isopropanol or methanol and a lint-free wipe.

  • Allow the solvent to evaporate completely.

  • Self-Validation Step: Acquire a background spectrum (Air). Ensure the baseline is flat and free of residual organic peaks (especially around 2900 cm⁻¹ and 1600 cm⁻¹).

2. Sample Application:

  • Place approximately 2–5 mg of the synthesized 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone powder directly onto the center of the ATR crystal.

  • Apply the pressure clamp. Ensure the pressure gauge indicates optimal contact (usually a click or a specific torque value depending on the instrument) to prevent baseline drifting and ensure adequate peak intensity.

3. Spectral Acquisition Parameters:

  • Resolution: 4 cm⁻¹

  • Number of Scans: 64 scans (for both background and sample to ensure a high signal-to-noise ratio).

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

4. Data Processing:

  • Apply an ATR correction algorithm (if required by the software to adjust for wavelength-dependent penetration depth).

  • Perform an automatic baseline correction.

  • Pick peaks using a sensitivity threshold that excludes background noise but captures the critical aliphatic C-H and C-N stretches.

Workflow S1 1. Background Scan (Air) S2 2. ATR Sample Application S1->S2 S3 3. Acquisition (64 Scans, 4 cm⁻¹) S2->S3 S4 4. ATR & Baseline Correction S3->S4 S5 5. Peak Assignment S4->S5

Caption: Standardized self-validating ATR-FTIR workflow for quinoxalinone derivatives.

Conclusion

The structural verification of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone via FTIR relies heavily on the principle of negative data—specifically, the absence of N-H stretching bands—coupled with the positive identification of aliphatic C-H stretches and a sharpened, slightly shifted C=O stretch. By utilizing ATR-FTIR to eliminate moisture interference, researchers can confidently differentiate this highly substituted scaffold from its synthetic precursors or degradation products.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of Phosphodiesterase-5 Inhibitors in Preclinical and Clinical Assays

For researchers, clinicians, and drug development professionals, understanding the nuanced differences between therapeutic agents within the same class is paramount. This guide provides an in-depth, objective comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinicians, and drug development professionals, understanding the nuanced differences between therapeutic agents within the same class is paramount. This guide provides an in-depth, objective comparison of the three most well-established phosphodiesterase-5 (PDE5) inhibitors: sildenafil, tadalafil, and vardenafil. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present detailed protocols for key biological assays, and provide a framework for interpreting the comparative data that has shaped our understanding of these important drugs.

The Molecular Rationale: Understanding the PDE5 Signaling Pathway

The therapeutic efficacy of sildenafil, tadalafil, and vardenafil is rooted in their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation. In the context of erectile function, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum. NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] This increase in intracellular cGMP leads to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the penis, leading to an erection.[2]

The action of cGMP is terminated by the hydrolytic activity of phosphodiesterases, with PDE5 being the predominant isoenzyme in the corpus cavernosum.[3] By competitively inhibiting PDE5, these drugs prevent the degradation of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile response to sexual stimulation.[1][2]

cluster_0 Physiological Cascade of Erection cluster_1 Mechanism of PDE5 Inhibition Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC Soluble Guanylate Cyclase (sGC) NO Release->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC activates conversion PKG Protein Kinase G (PKG) Activation cGMP->PKG PDE5 PDE5 cGMP->PDE5 hydrolyzes Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Erection Erection Smooth Muscle Relaxation->Erection GMP 5'-GMP (inactive) PDE5->GMP PDE5_Inhibitors Sildenafil, Tadalafil, Vardenafil PDE5_Inhibitors->PDE5 Inhibits

Figure 1: The NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.

Comparative In Vitro Efficacy and Selectivity

The potency and selectivity of a PDE5 inhibitor are critical determinants of its efficacy and side-effect profile. These are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Selectivity is assessed by comparing the IC50 for PDE5 to that for other PDE isoenzymes. Of particular clinical relevance are PDE6, found in the retina, and PDE11, present in skeletal muscle, the prostate, and other tissues.[4] Inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia.[4][5]

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)PDE5/PDE6 SelectivityPDE5/PDE11 Selectivity
Sildenafil 3.5 - 5.22[5][6][7]34[5]~7000[8]~10-fold[5]~1000-fold[8]
Tadalafil 0.94 - 2.35[5][6][7]>10,000[4]37[5]>1000-fold[5]~40-fold[5][8]
Vardenafil 0.09 - 0.7[5][6]11[5]~18,600[8]~15-fold[5]~9300-fold[8]

Expert Insights: Vardenafil is the most potent of the three inhibitors in vitro, followed by tadalafil and then sildenafil.[6] Sildenafil and vardenafil exhibit a lower selectivity against PDE6 compared to tadalafil, which explains the higher incidence of transient visual side effects reported with these two drugs.[5] Conversely, tadalafil is a more potent inhibitor of PDE11 than sildenafil and vardenafil, which is thought to be the reason for the back pain and myalgia reported by some patients.[4]

Experimental Protocol: In Vitro PDE5 Enzyme Inhibition Assay

To determine the IC50 values presented above, a robust and reproducible in vitro enzyme assay is required. A common method is a fluorescence polarization (FP)-based assay.

Principle of the Assay

This assay measures the hydrolysis of a fluorescently labeled cGMP substrate (cGMP-FAM) by the PDE5 enzyme. When cGMP-FAM is hydrolyzed to GMP-FAM, the free phosphate group is recognized by a binding agent, forming a large complex. This change in molecular size leads to a change in the fluorescence polarization of the sample, which is proportional to the enzyme's activity. The presence of a PDE5 inhibitor prevents this hydrolysis, resulting in a lower FP signal.[9]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (sildenafil, tadalafil, or vardenafil) in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl2).[10]

    • Dilute the recombinant human PDE5A1 enzyme and the cGMP-FAM substrate in the assay buffer to their optimal working concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted test compounds to the respective wells. Include a positive control (a known PDE5 inhibitor) and a negative control (DMSO vehicle).[11]

    • Add the diluted PDE5A1 enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[11]

    • Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.[11]

    • Stop the reaction by adding the binding agent.

    • Incubate for an additional 30 minutes at room temperature.[11]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 Assay Workflow Plate Setup Dispense Test Compounds & Controls into 96-well Plate Enzyme Addition Add Diluted PDE5 Enzyme Solution Plate Setup->Enzyme Addition Pre-incubation Incubate (15 min, RT) for Inhibitor Binding Enzyme Addition->Pre-incubation Reaction Initiation Add cGMP-FAM Substrate Pre-incubation->Reaction Initiation Enzymatic Reaction Incubate (30-60 min, 37°C) Reaction Initiation->Enzymatic Reaction Reaction Termination Add Binding Agent Enzymatic Reaction->Reaction Termination Final Incubation Incubate (30 min, RT) Reaction Termination->Final Incubation Measurement Read Fluorescence Polarization Final Incubation->Measurement Data Analysis Calculate % Inhibition and Determine IC50 Measurement->Data Analysis cluster_0 Competitive ELISA Workflow Sample Addition Add Samples/Standards to Antibody-Coated Plate HRP-cGMP Addition Add HRP-conjugated cGMP Sample Addition->HRP-cGMP Addition Incubation Incubate (2 hours, RT) (Competitive Binding) HRP-cGMP Addition->Incubation Wash Wash Plate Incubation->Wash Substrate Addition Add HRP Substrate Wash->Substrate Addition Color Development Incubate for Color Development Substrate Addition->Color Development Stop Reaction Add Stop Solution Color Development->Stop Reaction Measurement Read Absorbance Stop Reaction->Measurement Data Analysis Calculate cGMP Concentration Measurement->Data Analysis

Figure 3: Workflow for a competitive ELISA to measure intracellular cGMP levels.

Comparative Pharmacokinetics

The pharmacokinetic profiles of the three PDE5 inhibitors are a major point of differentiation and significantly influence their clinical application.

ParameterSildenafilTadalafilVardenafil
Time to Peak Concentration (Tmax) 30-120 min [12]~2 hours [12][13]30-120 min [12]
Half-life (T1/2) 3-5 hours [12]17.5 hours [12][13]4-5 hours [12]
Effect of High-Fat Meal on Absorption Delayed absorption [12][13]Minimal effect [12][13]Reduced effectiveness [12]
Duration of Action 4-6 hours [1]Up to 36 hours [1][2]4-5 hours [1]

Expert Insights: Tadalafil's significantly longer half-life provides an extended therapeutic window, allowing for more spontaneity and earning it the nickname "the weekend pill". [14][15]This extended duration, however, also means that any potential side effects may be longer-lasting. Sildenafil and vardenafil have a more rapid onset of action and a shorter duration, which may be preferred by individuals who desire a more predictable and time-limited effect. [12]The absorption of sildenafil and vardenafil can be affected by food, particularly high-fat meals, which can delay their onset of action. [12][13]

Comparative Clinical Efficacy

The clinical efficacy of PDE5 inhibitors in treating erectile dysfunction is typically assessed using validated patient-reported outcome questionnaires.

Key Clinical Endpoints
  • International Index of Erectile Function (IIEF): A 15-item questionnaire that assesses five domains of male sexual function: erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction. The erectile function domain (IIEF-EF) is the most commonly used primary endpoint in clinical trials. [16][17][18]* Sexual Encounter Profile (SEP): A diary-based questionnaire where patients record the outcomes of sexual attempts. Key questions include SEP2 ("Were you able to insert your penis into your partner's vagina?") and SEP3 ("Did your erection last long enough for you to have successful intercourse?"). [19] A meta-analysis of clinical trials has shown that all three PDE5 inhibitors are significantly more effective than placebo in improving erectile function. [14]While direct head-to-head comparisons are limited, some studies suggest a patient preference for tadalafil, potentially due to its longer duration of action. [14][15]However, in terms of overall efficacy in achieving an erection sufficient for intercourse, the differences between the three drugs are generally considered to be minor. [14]One study found daily tadalafil to be superior to on-demand sildenafil or tadalafil in improving erectile function. [19]

cluster_0 Clinical Trial Efficacy Assessment Patient Recruitment Recruit Patients with Diagnosed ED Baseline Assessment Baseline Assessment (Medical History, IIEF, SEP) Patient Recruitment->Baseline Assessment Randomization Randomize to Treatment Groups (Drug A, Drug B, Placebo) Baseline Assessment->Randomization Treatment Period Treatment Period (e.g., 12 weeks) Randomization->Treatment Period Data Collection Collect Data via IIEF and SEP Diaries Treatment Period->Data Collection Safety Assessment Monitor and Record Adverse Events Treatment Period->Safety Assessment Endpoint Analysis Analyze Primary Endpoints (Change in IIEF-EF, % Success in SEP2/3) Data Collection->Endpoint Analysis Statistical Analysis Compare Efficacy and Safety between Groups Endpoint Analysis->Statistical Analysis Safety Assessment->Statistical Analysis

Figure 4: A simplified workflow for a clinical trial assessing the efficacy of PDE5 inhibitors for erectile dysfunction.

Comparative Safety and Tolerability

The adverse event profiles of the three PDE5 inhibitors are generally similar and are primarily related to their vasodilatory effects.

Adverse EventSildenafilTadalafilVardenafil
Headache Common [20]Common [20]Common [20]
Flushing Common [20]Common [20]Common [20]
Dyspepsia Common [15]Common [21]Common [21]
Nasal Congestion CommonCommonMore frequent [13]
Visual Disturbances More common (due to PDE6 inhibition) [1][5]Rare [2]Can occur (due to PDE6 inhibition) [5]
Myalgia/Back Pain RareMore common (due to PDE11 inhibition) [1][21]Rare

Expert Insights: The side effect profiles of these drugs are a direct reflection of their in vitro selectivity. The higher incidence of visual disturbances with sildenafil and vardenafil is consistent with their lower selectivity for PDE5 over PDE6. [5]Similarly, the myalgia and back pain sometimes associated with tadalafil are attributed to its inhibition of PDE11. [4][21]Most adverse events are mild to moderate in severity and are transient. [1]A critical contraindication for all PDE5 inhibitors is the concurrent use of nitrates, as this can lead to a dangerous drop in blood pressure. [2]

Conclusion and Future Perspectives

Sildenafil, tadalafil, and vardenafil are all highly effective and generally well-tolerated treatments for erectile dysfunction. The choice between these agents is often guided by their distinct pharmacokinetic profiles and the resulting differences in their duration of action and potential side effects.

  • Sildenafil offers a well-established safety and efficacy profile with a moderate duration of action.

  • Tadalafil provides an extended therapeutic window, which may be preferred by patients who desire more spontaneity.

  • Vardenafil is the most potent of the three in vitro and has a pharmacokinetic profile similar to sildenafil.

The future of PDE5 inhibitor development is focused on improving selectivity to further minimize side effects and exploring novel delivery mechanisms. The principles of comparative efficacy testing, as outlined in this guide, will remain central to the evaluation of these next-generation therapies. By understanding the underlying science and the methodologies used to generate comparative data, researchers and clinicians can make more informed decisions, ultimately leading to better patient outcomes.

References

  • How sildenafil vs tadalafil vs vardenafil impact male health. (2026, January 12). Centro Global de Ciudades.
  • Sildenafil vs Tadalafil vs Vardenafil - Full Comparison. (2026, January 11). Maximus.
  • How Tadalafil vs Vardenafil vs Sildenafil Differ in Male Sexual Health. (2026, January 8). Global Cities Hub.
  • Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. (2017, February 2). Taylor & Francis Online. [Link]

  • How sildenafil vs tadalafil vs vardenafil differ in action. (n.d.). thepafp.org.
  • Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis. (n.d.). PMC. [Link]

  • Chemical structure of sildenafil (A), vardenafil (B) and tadalafil (C). (n.d.). ResearchGate. [Link]

  • Sildenafil vs Tadalafil vs Vardenafil: Which is Better? (2026, March 12). Vedi Care Health.
  • Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA). (2025, July 3). PubMed. [Link]

  • Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. (2005, January 15). PubMed. [Link]

  • Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. (n.d.). ResearchGate. [Link]

  • Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. (2013, April 12). MDPI. [Link]

  • Selectivity data of vardenafil and sildenafil for PDE5 inhibition. (n.d.). ResearchGate. [Link]

  • MANAGEMENT OF ERECTILE DYSFUNCTION. (n.d.). Uroweb. [Link]

  • 7 Common Side Effects of Erectile Dysfunction Medications. (2022, May 16). Healthline. [Link]

  • Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. (2004, July 15). PubMed. [Link]

  • PDE5A1 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. (n.d.). PMC. [Link]

  • Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. (2024, August 7). Frontiers. [Link]

  • The selectivity and potency of the new PDE5 inhibitor TPN729MA. (2013, November 15). PubMed. [Link]

  • High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. (n.d.). Sci-Hub. [Link]

  • New Competition for Viagra®. (n.d.). Pharmacotherapy Update. [Link]

  • Erectile Dysfunction Guidelines. (2024, August 8). Medscape. [Link]

  • IC 50 of vardenafil for full-length PDE5, isolated C domain, isolated C... (n.d.). ResearchGate. [Link]

  • Sildenafil (oral route). (2026, February 28). Mayo Clinic. [Link]

  • Deciphering Erectile Dysfunction Drug Trials. (2003, August 1). Journal of Urology. [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors. (2019, September 26). F1000Research. [Link]

  • A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. (2023, February 12). Journal of Pharmaceutical Analysis. [Link]

  • Vardenafil (Levitra®): Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]

  • Stable Fluorescence Assay for Measuring Cyclic GMP. (n.d.). Molecular Devices. [Link]

  • Current Diagnosis and Management of Erectile Dysfunction. (n.d.). PMC. [Link]

  • Comparative efficacy of on-demand Sildenafil, Tadalafil and daily Tadalafil for treatment of erectile dysfunction: A 12-week randomized controlled study. (2025, December 18). PMC. [Link]

  • PDE5 Inhibitors. (2022, January 19). Alzheimer's Drug Discovery Foundation. [Link]

  • The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction. (n.d.). PMC. [Link]

  • Determination of Phosphodiesterase Type 5 Enzyme (PDE-5) Inhibitors and Analogues as Adulterants in Selected Herbal Products usi. (2020, December 1). Baghdad Science Journal. [Link]

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Validation

A Comparative Guide to the Catalytic Activity of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

This guide provides a comprehensive framework for benchmarking the catalytic activity of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (DMeQx). Designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the catalytic activity of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (DMeQx). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings, offers a comparative analysis against established catalysts, and provides detailed, self-validating experimental designs to ensure scientific rigor and reproducibility.

Introduction: The Potential of a Quinoxalinone-Based Organocatalyst

Quinoxalin-2(1H)-ones are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of many biologically active molecules and functional materials.[1][2] While much research has focused on their synthesis and functionalization at the C3 position[1][3], their potential as organocatalysts remains an area of emerging interest.

The structure of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (DMeQx) suggests its potential as a nucleophilic organocatalyst. Its architecture is analogous to the highly effective and widely used catalyst, 4-(dimethylamino)pyridine (DMAP).[4][5] Like DMAP, DMeQx possesses a nitrogen-containing heterocyclic core and an electron-donating dimethylamino group. This feature is critical for enhancing the nucleophilicity of the ring nitrogen, which is the cornerstone of its catalytic action in reactions like acylation.[5] This guide will focus on benchmarking DMeQx in a representative acylation reaction, a fundamental transformation in organic synthesis.[6]

Proposed Mechanism of Catalysis: Nucleophilic Acyl Transfer

The catalytic activity of DMeQx in acylation reactions is hypothesized to follow a nucleophilic catalysis pathway, similar to that of DMAP.[5][7] The mechanism involves the initial activation of an acylating agent (e.g., acetic anhydride) by the catalyst.

The proposed catalytic cycle consists of three primary stages:

  • Formation of the Acyl-Catalyst Intermediate: The highly nucleophilic nitrogen atom of the DMeQx ring attacks the electrophilic carbonyl carbon of the acetic anhydride. This step forms a highly reactive N-acylquinoxalinonium acetate ion pair. This intermediate is significantly more electrophilic than the parent anhydride.[5]

  • Nucleophilic Attack by the Substrate: The alcohol substrate attacks the activated carbonyl carbon of the N-acylquinoxalinonium intermediate. The acetate ion, acting as a base, facilitates the deprotonation of the alcohol.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the final ester product and the regeneration of the DMeQx catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle of DMeQx DMeQx DMeQx (Catalyst) Intermediate N-Acylquinoxalinonium Acetate (Intermediate) DMeQx->Intermediate + Ac₂O Ac2O Acetic Anhydride (Ac₂O) Product Ester (R-OAc) Intermediate->Product + R-OH Alcohol Alcohol (R-OH) Product->DMeQx - Acetate

Caption: Proposed nucleophilic catalytic cycle for DMeQx in acylation.

Performance Benchmarking: DMeQx vs. Standard Acylation Catalysts

To objectively evaluate the catalytic efficacy of DMeQx, its performance must be compared against established catalysts under standardized conditions.[8] The acylation of a sterically hindered secondary alcohol, such as 1-phenylethanol, serves as an excellent model reaction.[9][10] Key performance indicators include reaction time, product yield, catalyst loading, turnover number (TON), and turnover frequency (TOF).

Table 1: Comparative Performance in the Acetylation of 1-Phenylethanol

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
None (Control) -24< 5--
Pyridine 1012656.50.54
DMAP 11989898
DMeQx (Hypothetical) 11.5959563.3
1-Methylimidazole 549218.44.6

Note: Data for Pyridine, DMAP, and 1-Methylimidazole are representative values derived from literature principles.[4][9] DMeQx data is hypothetical for benchmarking purposes.

Experimental Protocols for Rigorous Benchmarking

Reproducible and detailed methodologies are essential for the valid comparison of catalyst performance.[11] The following protocols are designed to be self-validating systems.

General Experimental Workflow

The process begins with careful preparation of reagents and glassware, followed by reaction setup under an inert atmosphere. Progress is monitored chromatographically, and upon completion, the reaction is quenched and worked up to isolate the crude product, which is then purified and analyzed to determine the final yield.

Experimental Workflow A Reagent & Glassware Preparation B Reaction Setup (Inert Atmosphere) A->B C Reaction Monitoring (TLC/GC) B->C D Quench & Aqueous Workup C->D E Purification (Column Chromatography) D->E F Analysis & Yield Calculation E->F

Caption: Standard workflow for catalytic acylation experiments.

Detailed Protocol for Catalytic Acetylation

Objective: To determine the catalytic activity of DMeQx for the acetylation of 1-phenylethanol with acetic anhydride and compare it to a control and DMAP.

Materials:

  • 1-phenylethanol (Substrate)

  • Acetic Anhydride (Acylating Agent)

  • 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone (DMeQx) (Test Catalyst)

  • 4-(dimethylamino)pyridine (DMAP) (Reference Catalyst)

  • Triethylamine (Et₃N) (Auxiliary Base)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Preparation: To three separate oven-dried round-bottom flasks equipped with magnetic stir bars, add 1-phenylethanol (1.0 mmol, 122 mg).

  • Catalyst Addition:

    • Flask 1 (Control): No catalyst is added.

    • Flask 2 (DMAP): Add DMAP (0.01 mmol, 1.2 mg, 1 mol%).

    • Flask 3 (DMeQx): Add DMeQx (0.01 mmol, 2.0 mg, 1 mol%).

  • Reaction Setup: Place each flask under an inert atmosphere (N₂ or Ar). Add anhydrous DCM (5 mL) to each flask, followed by triethylamine (1.5 mmol, 209 µL). Cool the flasks to 0 °C in an ice bath.

  • Initiation: Add acetic anhydride (1.2 mmol, 113 µL) to each flask via syringe. Remove the ice bath and allow the reactions to stir at room temperature.

  • Monitoring: Monitor the reaction progress every 30 minutes by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed in the catalyzed reactions.

  • Workup: Upon completion, quench the reactions by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixtures to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 1-phenylethyl acetate.

  • Analysis: Determine the mass of the purified product and calculate the percentage yield. Characterize the product by ¹H NMR and ¹³C NMR to confirm its identity and purity.

Causality and Trustworthiness:

  • Inert Atmosphere: Prevents hydrolysis of acetic anhydride by atmospheric moisture, ensuring the reagent's integrity.

  • Auxiliary Base (Et₃N): Neutralizes the acetic acid byproduct formed during the reaction, preventing the protonation and deactivation of the nucleophilic catalyst.[7]

  • Control Reaction: The inclusion of a no-catalyst control is crucial. It establishes a baseline reaction rate and definitively proves that any observed rate acceleration is due to the catalyst's presence, making the protocol a self-validating system.

Conclusion

This guide establishes a robust framework for benchmarking the catalytic activity of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. Based on its structural analogy to DMAP, DMeQx is poised to be an effective nucleophilic organocatalyst for acylation and potentially other transformations. The proposed mechanistic pathway and detailed experimental protocols provide researchers with the necessary tools to rigorously evaluate its performance against established alternatives. Further investigation into its substrate scope, tolerance of functional groups, and potential for asymmetric catalysis will be critical in defining its place in the synthetic chemist's toolkit.

References

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2013). ResearchGate. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). Hindawi. [Link]

  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. (2016). MDPI. [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2005). PubMed. [Link]

  • Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. (2021). Frontiers in Chemistry. [Link]

  • Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. (2001). Organic Letters. [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Catalysis. [Link]

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Safety & Regulatory Compliance

Safety

3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone proper disposal procedures

{"answer":"### A Comprehensive Guide to the Safe Disposal of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is my prio...

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Author: BenchChem Technical Support Team. Date: March 2026

{"answer":"### A Comprehensive Guide to the Safe Disposal of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to provide you with the essential, immediate safety and logistical information for the proper disposal of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone. This guide is structured to offer a deep, technical, and procedural framework, ensuring that every step is grounded in scientific integrity and established safety protocols.

Core Directive: Understanding the Hazard

Inferred Hazard Profile:

Hazard CategoryDescriptionCitation
Acute Oral Toxicity Similar quinoxaline compounds are classified as toxic or harmful if swallowed.[1][2][3]
Skin Irritation Causes skin irritation.[1][2][4]
Eye Irritation Causes serious eye irritation.[1][2][3][4]
Respiratory Irritation May cause respiratory irritation.[1][2][3][4]

Given these potential hazards, 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone must be handled as a hazardous substance.[5]

Procedural Integrity: A Step-by-Step Disposal Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee a safe and compliant disposal process.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling the compound or its waste, donning the appropriate PPE is mandatory.

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[1]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][4]

  • Body Covering: A laboratory coat is required to protect against skin contact.[1]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation.[1][2]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation is critical to prevent unwanted chemical reactions and to ensure compliant disposal.[5][6]

  • Solid Waste:

    • Collect all contaminated solid materials, such as weighing papers, pipette tips, and gloves, in a dedicated, leak-proof hazardous waste container.[5]

    • This container should be clearly labeled as "Hazardous Chemical Waste" and should list "3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone" as a component.[7][8]

  • Liquid Waste:

    • All solutions containing the compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[5]

    • Crucially, do not mix this waste stream with other chemical wastes unless their compatibility is confirmed. Incompatible chemicals can lead to dangerous reactions.[9]

    • The container must be made of a material chemically compatible with the waste. Consult a chemical compatibility chart if you are unsure.[10][11][12][13]

  • Sharps Waste:

    • Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container.[5][6][8]

Emergency Preparedness: Spill and Exposure Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.

    • Clean the spill area with a suitable solvent.

    • All materials used for cleanup must be disposed of as hazardous waste.[7][14]

  • Exposure:

    • If on skin: Wash the affected area with plenty of soap and water.[1][2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2]

    • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]

The Final Step: Professional Disposal

The ultimate and only recommended method for the disposal of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is through a licensed hazardous waste disposal company.[1][2][5]

  • Do not attempt to neutralize the chemical in the lab. In-lab treatment can be hazardous and is not a recommended practice.[5]

  • The primary method of disposal for such organic compounds is high-temperature incineration by a permitted facility, which ensures complete destruction.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your properly segregated and labeled waste containers.

Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow A Start: Generation of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone Waste B Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Work in Fume Hood A->B C Segregate Waste by Type B->C D Solid Waste (gloves, paper, etc.) C->D E Liquid Waste (solutions, rinsates) C->E F Sharps Waste (needles, broken glass) C->F G Place in Labeled Hazardous Waste Container D->G H Place in Labeled Liquid Hazardous Waste Container E->H I Place in Designated Sharps Container F->I J Store Securely in Designated Waste Accumulation Area G->J H->J I->J K Contact EHS for Pickup by Licensed Disposal Company J->K L End: Compliant Disposal K->L

Caption: Logical workflow for the safe disposal of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone.

References

  • 3 - SAFETY DATA SHEET. (2016, February 5).
  • SAFETY DATA SHEET - ThermoFisher. (2016, February 5).
  • Quinoxaline - Apollo Scientific. (2023, August 2).
  • 2(1H)-Quinoxalinone,3-amino-7-methyl-(9CI) Safety Data Sheets - Echemi.
  • Quinoxaline SDS, 91-19-0 Safety Data Sheets - ECHEMI.
  • Safety data sheet - CPAChem. (2020, January 13).
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals - Benchchem.
  • Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline - Benchchem.
  • Laboratory Hazardous Waste Disposal Guideline – HS321 - UNSW Sydney. (2022, August 8).
  • Chemical Disposal Guidelines Department of Natural Sciences - UNT Dallas. (2025, July 1).
  • Chemical Compatibility Database from Cole-Parmer.
  • Chemical Compatibility Calculator | DWK Life Sciences.
  • Chemical Compatibility Chart | Applications - Jehbco Silicones.
  • LDPE Chemical Compatibility Chart - CP Lab Safety.

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